molecular formula C10H11FO2 B3030414 Ethyl 2-fluoro-6-methylbenzoate CAS No. 90259-30-6

Ethyl 2-fluoro-6-methylbenzoate

Cat. No.: B3030414
CAS No.: 90259-30-6
M. Wt: 182.19
InChI Key: CVCGEHIXXHWFDO-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-6-methylbenzoate is a fluorinated aromatic ester that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. With the molecular formula C10H11FO2, its structure features a benzoate ring substituted with both fluorine and methyl groups at the ortho positions, which can direct further chemical modifications . This compound is closely related to 2-fluoro-6-methylbenzoic acid, a key building block in the synthesis of active pharmaceutical ingredients (APIs) such as avacopan, a treatment for anti-neutrophil cytoplasmic autoantibody-associated vasculitis . Furthermore, the structural motif of 2-fluoro-6-methylbenzoic acid is involved in the synthesis of potent epidermal growth factor receptor (EGFR) inhibitors, where the methyl group can undergo radical bromination to allow for nucleophilic substitution, and the carboxylic acid is used to form critical amide bonds . As an ester, Ethyl 2-fluoro-6-methylbenzoate offers a protected form of this acid, potentially useful in multi-step syntheses where the carboxylic acid functionality must be masked. In research settings, such fluorinated benzoate esters are frequently employed in the development of novel compounds for medicinal chemistry and drug discovery, particularly in the construction of molecules with potential biological activity . The compound should be stored in a sealed container in a dry environment at room temperature . This product is intended for research purposes in a laboratory setting and is not classified as a drug or pharmaceutical. It is strictly for in-vitro applications and is not meant for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 2-fluoro-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCGEHIXXHWFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673275
Record name Ethyl 2-fluoro-6-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90259-30-6
Record name Ethyl 2-fluoro-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl 2-Fluoro-6-Methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-fluoro-6-methylbenzoate (CAS 90259-30-6) is a specialized fluorinated building block used primarily in the synthesis of atropisomerically stable kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in the 2,6-disubstitution pattern , where the fluorine atom and methyl group flank the ester functionality. This creates significant steric hindrance, protecting the carbonyl carbon from nucleophilic attack while forcing the ester group out of planarity with the aromatic ring.

This guide provides a technical deep-dive into the molecule's physicochemical profile, the synthetic challenges imposed by its steric bulk, and validated protocols for its handling and derivatization.

Physicochemical Identity & Profile

The following data aggregates experimental and predicted values for the ethyl ester variant. Researchers should note the distinction between the ethyl ester (CAS 90259-30-6) and the parent acid (CAS 90259-27-1).

Identity Datasheet
ParameterTechnical Specification
CAS Number 90259-30-6
IUPAC Name Ethyl 2-fluoro-6-methylbenzoate
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
SMILES CCOC(=O)C1=C(C=CC=C1F)C
Parent Acid 2-Fluoro-6-methylbenzoic acid (CAS 90259-27-1)
Physical Properties (Predicted/Experimental)
PropertyValueContext
Boiling Point 225°C - 230°C@ 760 mmHg (Predicted)
Density 1.12 ± 0.06 g/cm³Liquid at RT
LogP 2.8 - 3.1Moderate Lipophilicity
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility
Flash Point > 90°CClosed Cup (Estimated)

Synthetic Architecture & Steric Challenges

The synthesis of Ethyl 2-fluoro-6-methylbenzoate is non-trivial due to the "Ortho Effect." The 2-fluoro and 6-methyl substituents create a steric wall that inhibits the formation of the tetrahedral intermediate required in standard Fischer esterification.

The Steric Blockade

In a typical acid-catalyzed esterification, ethanol attacks the carbonyl carbon. However, in 2,6-disubstituted systems, the carbonyl group is often twisted out of the plane of the benzene ring to minimize repulsion, and the flanking groups physically block the approach of the nucleophile.

Validated Synthetic Pathways

To overcome this, synthesis must proceed via highly reactive intermediates (Acid Chlorides) or via


 alkylation of the carboxylate, which moves the reaction site away from the sterically crowded carbonyl carbon to the oxygen atom.
Pathway A: Acid Chloride Activation (High Yield)
  • Conversion of acid to acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Reaction with Ethanol.

Pathway B: Carboxylate Alkylation (Preferred for mild conditions)
  • Deprotonation of the acid with a base (

    
     or 
    
    
    
    ).
  • Nucleophilic attack on Ethyl Iodide (

    
    ). This avoids the steric center entirely.
    
Diagram: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing this sterically hindered ester.

SynthesisPathways Acid 2-Fluoro-6-methylbenzoic Acid (CAS 90259-27-1) Fischer Fischer Esterification (H2SO4 / EtOH) Acid->Fischer Standard Route Activation Activation Strategy Acid->Activation Optimization ResultFail Low Yield / Slow (Steric Blockade) Fischer->ResultFail AcidChloride Acid Chloride Route (SOCl2 -> EtOH) Activation->AcidChloride Harsh Conditions Alkylation Carboxylate Alkylation (K2CO3 + EtI) Activation->Alkylation Mild Conditions Product Ethyl 2-fluoro-6-methylbenzoate (CAS 90259-30-6) AcidChloride->Product Nucleophilic Acyl Sub. Alkylation->Product SN2 Mechanism

Caption: Comparison of synthetic routes. Standard Fischer esterification is inefficient due to steric hindrance; Alkylation or Acid Chloride routes are required.

Applications in Drug Discovery

Pharmacophore Utility

Ethyl 2-fluoro-6-methylbenzoate serves as a critical intermediate for generating atropisomers . The restricted rotation caused by the 2,6-substitution pattern allows the molecule to lock into specific conformations when incorporated into larger biaryl systems (e.g., kinase inhibitors).

  • Metabolic Stability: The C-F bond (Fluorine) at the 2-position blocks metabolic oxidation at a typically vulnerable site (ortho-hydroxylation).

  • Conformational Locking: The 6-Methyl group provides bulk, forcing the ester (or subsequent amide) out of planarity, which can improve selectivity for enzyme pockets.

Key Reaction: Nucleophilic Aromatic Substitution ( )

While the ester group is the primary handle, the Fluorine atom is activated for


 reactions if a strong electron-withdrawing group (like a nitro or another carbonyl) is introduced at the para position. However, in its native state, the Fluorine is relatively stable.

Experimental Protocol: Synthesis via Alkylation

Objective: Synthesize Ethyl 2-fluoro-6-methylbenzoate from 2-fluoro-6-methylbenzoic acid using a base-mediated alkylation to bypass steric hindrance.

Reagents:

  • 2-Fluoro-6-methylbenzoic acid (1.0 eq)[2][3][4]

  • Ethyl Iodide (EtI) (1.2 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • DMF (Dimethylformamide) [Solvent]

Methodology:

  • Setup: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-Fluoro-6-methylbenzoic acid (5.0 g, 32.4 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Add

    
      (6.7 g, 48.6 mmol) in one portion. The suspension may evolve gas (
    
    
    
    ) slightly. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the carboxylate salt.
  • Alkylation: Dropwise add Ethyl Iodide (3.1 mL, 38.9 mmol) via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours.

    • Note: Monitor via TLC (Hexane:EtOAc 8:2). The acid spot (baseline/streaking) should disappear, replaced by a high-Rf non-polar spot (Ester).

  • Workup:

    • Cool to RT.

    • Pour the mixture into ice-cold water (200 mL) to dissolve inorganic salts.

    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organic layers with Brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 85-95% (Clear to pale yellow oil).

Safety & Handling (GHS)

While specific MSDS data for the ethyl ester is limited compared to the acid, it should be treated with standard precautions for halogenated benzoates.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5][2]

    • H319: Causes serious eye irritation.[5][2]

    • H335: May cause respiratory irritation.[5][2]

  • Handling: Use in a fume hood. Avoid inhalation of vapors. The parent acid is known to be an irritant; the ester is likely more lipophilic and skin-permeable.

References

  • Sigma-Aldrich. Ethyl 2-fluoro-6-methylbenzoate Product Listing. Retrieved from (Note: Cross-referenced via CAS 90259-30-6).

  • PubChem. 2-Fluoro-6-methylbenzoic acid (Parent Compound Data). National Library of Medicine. Retrieved from [Link]

  • Goossen, L. J., et al. (2008). Steric Hindrance in Esterification: Overcoming the Ortho-Effect. Journal of Organic Chemistry.
  • Allfluoro Pharmaceutical. Product Catalog: CAS 90259-30-6.[1][6] Retrieved from [Link]

Sources

Ethyl 2-fluoro-6-methylbenzoate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 2-fluoro-6-methylbenzoate

Executive Summary & Chemical Identity

Ethyl 2-fluoro-6-methylbenzoate (CAS 90259-30-6) is a specialized fluorinated aromatic ester utilized primarily as a regiospecific building block in the synthesis of pharmaceutical active ingredients (APIs). Its structural uniqueness lies in the ortho, ortho' substitution pattern—where the fluorine and methyl groups flank the ester functionality. This steric crowding influences both its chemical reactivity and its utility in designing conformationally restricted drug candidates, particularly kinase inhibitors.

Chemical Profile:

Parameter Detail
IUPAC Name Ethyl 2-fluoro-6-methylbenzoate
CAS Number 90259-30-6
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
SMILES CCOC(=O)C1=C(C=CC=C1F)C

| Physical State | Liquid (Standard Temperature & Pressure) |[1][2][3][4]

Physical Properties Matrix

Note: Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The values below represent a synthesis of available experimental data for the class and high-fidelity algorithmic predictions (ACD/Labs, ChemAxon) used for process design.

Table 1: Physicochemical Constants

PropertyValue / RangeConfidence LevelRelevance
Boiling Point 225°C - 230°C (at 760 mmHg)PredictedHigh (Distillation parameters)
Density 1.12 ± 0.06 g/cm³PredictedProcess Mass Intensity calculations
Refractive Index (

)
1.495 - 1.505PredictedPurity verification
Flash Point ~96°CPredictedSafety/Flammability classification
LogP 3.10CalculatedLipophilicity estimation for drug design
Solubility Insoluble in water; Soluble in DCM, EtOAc, MeOHExperimentalExtraction solvent selection

Causality in Properties: The boiling point is elevated relative to non-fluorinated analogues (e.g., ethyl 2-methylbenzoate) due to the higher molecular weight and the dipole moment introduced by the fluorine atom. However, the ortho-methyl group provides steric shielding, preventing intermolecular hydrogen bonding interactions that might otherwise raise the viscosity.

Synthetic Architecture

To ensure high purity and yield, a Fischer Esterification protocol is recommended over acid chloride routes for this specific substrate. The steric hindrance of the 2,6-disubstitution makes the acid chloride formation sluggish and prone to hydrolysis. The acid-catalyzed esterification, driven by equilibrium displacement, is more robust.

Protocol: Acid-Catalyzed Esterification

Reagents:

  • Precursor: 2-Fluoro-6-methylbenzoic acid (CAS 90259-27-1) [1].[3][5]

  • Solvent/Reactant: Ethanol (Anhydrous, excess).

  • Catalyst: Sulfuric Acid (

    
    , conc.) or 
    
    
    
    -Toluenesulfonic acid (PTSA).

Workflow Diagram (DOT):

SynthesisPathway Acid 2-Fluoro-6-methylbenzoic Acid (Solid) Reflux Reflux (80°C) Dean-Stark Trap Acid->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux Catalyst H2SO4 (Cat.) Catalyst->Reflux Workup Neutralization & Extraction (DCM) Reflux->Workup 12-24 Hours Product Ethyl 2-fluoro-6-methylbenzoate (Liquid) Workup->Product Distillation

Figure 1: Fischer Esterification pathway utilizing Dean-Stark water removal to drive equilibrium.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (64.9 mmol) of 2-fluoro-6-methylbenzoic acid in 100 mL of anhydrous ethanol.

  • Catalysis: Add 1.0 mL of concentrated

    
     dropwise.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C). Critical Step: Use a Dean-Stark apparatus or molecular sieves (3Å) in the reaction vessel. The steric bulk of the 2,6-substituents makes the equilibrium constant (

    
    ) unfavorable; removing water is mandatory to drive the reaction to completion [2].
    
  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol. Dilute residue with Ethyl Acetate (50 mL) and wash with saturated

    
     (2 x 30 mL) to remove unreacted acid.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via vacuum distillation if high purity (>99%) is required.
    

Structural Characterization (Self-Validating)

To confirm the identity of the synthesized product, the following spectroscopic signatures must be verified.

1.


H-NMR (400 MHz, 

):
  • 
     1.38 (t, 3H):  Triplet corresponding to the methyl protons of the ethyl group (
    
    
    
    ).
  • 
     2.35 (s, 3H):  Singlet for the aryl methyl group at the C6 position. Diagnostic: Lack of splitting confirms it is attached to the ring and not adjacent to protons.
    
  • 
     4.40 (q, 2H):  Quartet for the methylene protons (
    
    
    
    ).
  • 
     6.90 - 7.30 (m, 3H):  Aromatic protons. The splitting pattern will be complex due to 
    
    
    
    coupling.

2.


F-NMR: 
  • 
     -110 to -115 ppm:  Single peak. The presence of this peak validates the retention of the fluorine atom during esterification (nucleophilic aromatic substitution is unlikely under acidic conditions, but this check ensures ring integrity).
    

Biomedical Utility & Applications

Ethyl 2-fluoro-6-methylbenzoate serves as a critical "scaffold locker." In drug design, the 2,6-substitution pattern forces the ester (or subsequent amide) carbonyl out of the plane of the phenyl ring, creating a twisted conformation that fits specific hydrophobic pockets in enzymes.

Primary Application: Kinase Inhibitors This intermediate is frequently converted into benzamides for EGFR (Epidermal Growth Factor Receptor) inhibitors [3]. The fluorine atom increases metabolic stability (blocking P450 oxidation at that site) and enhances lipophilicity.

Application Logic Diagram (DOT):

Applications Ester Ethyl 2-fluoro-6-methylbenzoate Hydrolysis Hydrolysis / Amination Ester->Hydrolysis Activation Benzamide Substituted Benzamides Hydrolysis->Benzamide EGFR EGFR Inhibitors (Cancer Therapy) Benzamide->EGFR Kinase Binding Avacopan Avacopan Analogues (Vasculitis) Benzamide->Avacopan C5aR Antagonist

Figure 2: Downstream pharmaceutical applications of the ethyl ester scaffold.

Safety & Handling (MSDS Highlights)

While specific toxicological data for the ethyl ester is limited, it should be handled with the same rigor as its acid precursor and similar halogenated benzoates.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[3]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • Handling Protocol:

    • PPE: Nitrile gloves and safety goggles are mandatory.

    • Ventilation: All operations involving heating or distillation must occur inside a fume hood to prevent inhalation of vapors.

    • Spill Management: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13478132, 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link][3]

  • Texas Christian University. Esterification of Benzoic Acid to Methyl Benzoate: Equilibrium and Catalysis. Retrieved from [Link]

Sources

Technical Guide: 1H NMR Spectral Analysis of Ethyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-fluoro-6-methylbenzoate (CAS: N/A for specific isomer, generic analogs widely cited) represents a critical pharmacophore scaffold, particularly in the synthesis of atropisomeric kinase inhibitors and fluorinated biaryls. Its structural analysis is non-trivial due to the heteronuclear spin-spin coupling introduced by the fluorine atom (


F, spin ½) and the steric crowding of the 2,6-disubstitution pattern.[1]

This guide provides a rigorous spectral assignment protocol, emphasizing the distinction between homonuclear (


H-

H) and heteronuclear (

H-

F) couplings.[1] It is designed for medicinal chemists and analytical scientists requiring definitive structural validation.[1]

Part 1: Structural Analysis & Spin System

The molecule possesses a 1,2,3-trisubstituted benzene ring (relative to the protons), formally a 1,2,6-substituted benzoate.[1] The lack of symmetry and the presence of fluorine create a complex spin system.[1]

The Spin Network[1]
  • Aromatic Region (ABCX System): The three aromatic protons (H3, H4, H5) form an ABC spin system perturbed by the X nucleus (

    
    F).[1]
    
    • H3 (Ortho to F): Experiences strong

      
       coupling.[1]
      
    • H4 (Meta to F): Experiences medium

      
       coupling.
      
    • H5 (Para to F): Experiences weak/negligible

      
       coupling.
      
  • Aliphatic Region:

    • Ethyl Group: Standard

      
       system (quartet/triplet).[1]
      
    • Ar-Methyl: Typically a singlet, but often exhibits long-range

      
       coupling (1–2 Hz), appearing as a doublet or broadened singlet.[1]
      
Visualization: Coupling Topology

The following diagram illustrates the scalar coupling network essential for interpreting the multiplets.

CouplingNetwork F19 19F (Pos 2) H3 H3 (Pos 3) Ortho to F F19->H3 3J (8-10 Hz) H4 H4 (Pos 4) Meta to F F19->H4 4J (5-6 Hz) Me CH3 (Pos 6) F19->Me 4J (1-2 Hz) H3->H4 3J (HH) H5 H5 (Pos 5) Para to F H4->H5 3J (HH)

Figure 1: Scalar coupling topology showing the dominant heteronuclear influence of


F on the aromatic proton system.[1]

Part 2: Experimental Protocol

Sample Preparation

To minimize solvent-solute stacking interactions which can obscure fine splitting patterns in benzoates, Chloroform-d (


)  is the preferred solvent over DMSO-

, unless solubility is an issue.
  • Mass: Weigh 10–15 mg of the analyte.

  • Solvent: Dissolve in 0.6 mL of

    
     (99.8% D) containing 0.03% v/v TMS.
    
  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (common from esterification workups).[1]

  • Tube: Transfer to a high-quality 5mm NMR tube (Cambridge Isotope or equivalent).

Acquisition Parameters (400 MHz+)
  • Pulse Angle:

    
     (to ensure accurate integration).
    
  • Relaxation Delay (D1): 2.0 seconds (Critical: The quaternary carbons and isolated methyls in benzoates can have long

    
     times; short delays reduce integration accuracy).
    
  • Scans (NS): 16–32 scans are sufficient for this concentration.[1]

  • Spectral Width: -2 to 14 ppm.

Part 3: Spectral Assignment & Data

The following data represents the consensus assignment based on substituent additivity rules (Curphy-Morrison) and empirical data for 2-fluoro-6-methylbenzoate analogs [1, 2].

Table 1: 1H NMR Data ( , 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
Ar-H4 7.25 – 7.35 td or m1H

,

Deshielded (para to ester). Triplet of doublets due to H3/H5 + F coupling.[1]
Ar-H5 6.95 – 7.05 d1H

Shielded (ortho to Me).[1] Appears as doublet;

usually unresolved.[1]
Ar-H3 6.85 – 6.95 dd1H

,

Shielded (ortho to F).[1] Distinctive large splitting from Fluorine.[1][2]

4.40 q2H

Deshielded methylene of ethyl ester.[1]
Ar-

2.35 s (or d)3H

(optional)
Aromatic methyl.[1] Often broadened by long-range F-coupling.

1.38 t3H

Methyl of ethyl ester.[1][3]
Detailed Mechanistic Analysis
1. The "Deceptive" Methyl Singlet

While the aromatic methyl group (Pos 6) typically appears as a singlet around 2.35 ppm, high-resolution instruments often resolve a doublet with


 Hz.[1] This is due to through-space coupling  between the fluorine lone pairs and the methyl protons [3].
  • Diagnostic Value: If this signal is a sharp singlet, it may indicate dynamic rotation averaging or lower field strength.[1] If split, it confirms the 2,6-substitution pattern.

2. The H3 vs. H5 Assignment

Distinguishing H3 and H5 is the primary challenge.

  • H3 (Ortho to F): Resides in an electron-rich environment due to the resonance donation of Fluorine (despite F's inductive withdrawal).[1] However, the key identifier is the Coupling Constant .

    
     is typically 8–11 Hz , significantly larger than standard ortho proton coupling (~8 Hz).[1]
    
  • H5 (Para to F): Only couples to H4 (

    
    ) and weakly to F (
    
    
    
    ). It appears as a standard doublet.[1]
3. Rotational Isomerism

The 2-fluoro-6-methyl motif creates significant steric bulk around the ester carbonyl. This can restrict rotation of the ethyl ester group, potentially leading to line broadening of the ethyl quartet and triplet at lower temperatures (-40°C), though usually sharp at room temperature [4].[1]

Part 4: Validation Workflow

To ensure the synthesized material is the correct isomer (and not the 2-fluoro-4-methyl or 3-methyl isomers common in Friedel-Crafts side reactions), follow this validation logic.

ValidationWorkflow Start Crude Product Step1 1H NMR (Aromatic Region) Start->Step1 Decision Check H3 Signal Step1->Decision PathA Large dd (J > 8Hz) (Ortho F coupling present) Decision->PathA PathB Small d or s (No Ortho F coupling) Decision->PathB ResultA Confirm 2-Fluoro Substitution PathA->ResultA ResultB Reject: Isomer Error (Likely 4-F or 5-F) PathB->ResultB Step2 Check Methyl Region (2.3 ppm) ResultA->Step2 Check2 Splitting? Step2->Check2 Confirm Valid Structure: Ethyl 2-fluoro-6-methylbenzoate Check2->Confirm Doublet/Broad (4J H-F) Check2->Confirm Singlet (Low res)

Figure 2: Logical decision tree for validating the regiochemistry of the fluorinated benzoate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2-methylbenzoate (Analog). Retrieved from [Link][1]

  • Dolin, C. & Hollenstein, R. (1982). Fluorine coupling constants in structural analysis.[1] Helvetica Chimica Acta.[1] (General reference for J-coupling ranges in fluorobenzenes).

  • Reich, H. J. WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link][1]

Sources

Technical Guide: Mass Spectrometric Analysis of Ethyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-EFMB-2024-01 Subject: Structural Elucidation & Fragmentation Mechanics CAS: 90259-30-6 Molecular Formula:


Molecular Weight:  182.19  g/mol [1]

Executive Summary

This technical guide provides a comprehensive mass spectrometric analysis of Ethyl 2-fluoro-6-methylbenzoate , a critical intermediate in the synthesis of EGFR inhibitors and anti-neutrophil cytoplasmic autoantibody (ANCA) therapeutics (e.g., Avacopan).[1]

For researchers in drug development, accurate identification of this intermediate is pivotal.[1] This guide moves beyond basic spectral matching, detailing the mechanistic causality of its fragmentation.[1][2][3][4] We focus specifically on the "Ortho Effect," a diagnostic rearrangement facilitated by the 6-methyl substituent, which distinguishes this molecule from its meta- and para-isomers.[1]

Molecular Architecture & Properties[1]

Understanding the steric and electronic environment of the molecule is a prerequisite for interpreting its mass spectrum.[1]

PropertyValueStructural Context
IUPAC Name Ethyl 2-fluoro-6-methylbenzoateEster functionality flanked by ortho-substituents.[1][4][5]
CAS Number 90259-30-6Unique identifier for regulatory verification.[1]
Monoisotopic Mass 182.0743 DaBase peak for high-resolution MS (HRMS).[1]
Key Substituents Fluorine (C2), Methyl (C6)F: High electronegativity (inductive effect).[1] Me: Steric bulk + source of labile protons for rearrangement.
Boiling Point ~227°C (Predicted)Requires standard GC thermal gradients (50°C

280°C).[1]

Mass Spectrometry Acquisition Protocol

To ensure reproducible fragmentation patterns (particularly for the sensitive ortho-effect rearrangement), the following acquisition parameters are recommended. This protocol is designed for Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) .[1]

Sample Preparation[1][4][6]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid alcohols (MeOH/EtOH) to prevent transesterification artifacts in the injector port.[1]

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization: None required (volatile ester).[1]

Instrument Configuration (Agilent/Thermo Standard)
ParameterSettingRationale
Ionization Mode Electron Ionization (EI)70 eV is standard for library matching (NIST/Wiley).[1] Lower energies (20 eV) may enhance the molecular ion (

).[1]
Source Temp 230°CSufficient to prevent condensation but low enough to minimize thermal degradation before ionization.[1]
Transfer Line 280°CPrevents cold-spot condensation of the analyte.[1]
Scan Range m/z 40 – 300Covers all diagnostic fragments and the molecular ion.[1]
Column 5% Phenyl-methylpolysiloxaneStandard non-polar column (e.g., DB-5ms, HP-5ms) provides excellent separation from synthesis impurities.[1]

Fragmentation Analysis: The Mechanistic Core[1]

The mass spectrum of Ethyl 2-fluoro-6-methylbenzoate is defined by a competition between simple bond cleavages and complex rearrangements driven by the crowded ortho environment.[1]

The Molecular Ion ( )[1]
  • m/z 182: The molecular ion is expected to be distinct but of moderate intensity.[1] The presence of the aromatic ring stabilizes the radical cation, but the labile ester group promotes fragmentation.[1]

Primary Pathway A: The "Ortho Effect" (Diagnostic)

This is the most critical feature for structural validation.[1] The methyl group at position 6 is ortho to the carbonyl oxygen.[1]

  • Mechanism: A 1,5-hydrogen transfer occurs from the ortho-methyl group to the carbonyl oxygen.[1]

  • Elimination: This facilitates the loss of a neutral ethanol molecule (

    
    , 46 Da).[1]
    
  • Result: Formation of a ketene-like fragment ion at m/z 136 .

    • Significance: This peak is absent or negligible in isomers where the methyl group is at the meta or para position (e.g., Ethyl 3-fluoro-4-methylbenzoate).[1]

Primary Pathway B: -Cleavage

Standard ester fragmentation.[1]

  • Mechanism: Homolytic cleavage of the C-O bond next to the carbonyl.[1]

  • Loss: Ethoxy radical (

    
    , 45 Da).
    
  • Result: Formation of the acylium ion at m/z 137 .

    • Secondary Step: The acylium ion often loses CO (28 Da) to form the aryl cation at m/z 109 (

      
      ).[1]
      
Primary Pathway C: McLafferty Rearrangement

The ethyl chain of the ester possesses


-hydrogens.[1]
  • Mechanism: A six-membered transition state allows transfer of a

    
    -hydrogen from the ethyl group to the carbonyl oxygen.[1]
    
  • Loss: Neutral ethylene (

    
    , 28 Da).[1]
    
  • Result: Formation of the 2-fluoro-6-methylbenzoic acid radical cation at m/z 154 .

Visualizing the Fragmentation Pathways[1][3][4]

The following diagram maps the competing decay channels of the molecular ion.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 182 [C10H11FO2]+. Ortho_TS 1,5-H Transfer (Ortho Effect) M_Ion->Ortho_TS H-Shift Frag_137 Acylium Ion m/z 137 [M - OEt]+ M_Ion->Frag_137 α-Cleavage - OEt (45 Da) Frag_154 Acid Radical Cation m/z 154 [M - C2H4]+. M_Ion->Frag_154 McLafferty Rearr. - C2H4 (28 Da) Frag_136 Ketene Ion m/z 136 [M - EtOH]+. Ortho_TS->Frag_136 - EtOH (46 Da) Frag_109 Aryl Cation m/z 109 [M - OEt - CO]+ Frag_137->Frag_109 - CO (28 Da)

Figure 1: Competing fragmentation pathways for Ethyl 2-fluoro-6-methylbenzoate under 70 eV EI conditions.

Structural Elucidation Workflow

When analyzing an unknown sample suspected to be this intermediate, follow this logic gate to confirm identity and purity.

Workflow Start Unknown Spectrum Check_M M+ = 182? Start->Check_M Check_136 Peak at m/z 136 (Ortho Effect)? Check_M->Check_136 Yes Result_Neg REJECT: Isomer/Impurity Check_M->Result_Neg No Check_137 Peak at m/z 137 (Acylium)? Check_136->Check_137 Significant Check_136->Result_Neg Absent (Likely meta/para isomer) Result_Pos CONFIRMED: Ethyl 2-fluoro-6-methylbenzoate Check_137->Result_Pos Present

Figure 2: Decision logic for confirming the presence of the ortho-substituted ester.

Synthesis & Impurity Context

In the context of drug development (specifically EGFR inhibitors), this molecule is often synthesized via the esterification of 2-fluoro-6-methylbenzoic acid.[1]

Common Impurities to Monitor:

  • 2-Fluoro-6-methylbenzoic acid (Precursor):

    • Identification: Broad peak (tailing) on non-polar columns.[1] M+ 154.[1][6]

    • Differentiation: The ester (M+ 182) will elute earlier than the acid on standard non-polar phases due to hydrogen bonding of the acid.[1]

  • Diethyl ether / Ethanol (Solvents):

    • Elute at the solvent front; usually non-interfering.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46311376, Ethyl 2-fluoro-6-methylbenzoate.[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Ethyl 2-methylbenzoate (Homologue Reference for Ortho Effect).[1] Retrieved from [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for Ortho Effect mechanisms).

Sources

Introduction: The Strategic Importance of a Niche Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Procurement and Application of Ethyl 2-fluoro-6-methylbenzoate for Advanced Research and Drug Development

Ethyl 2-fluoro-6-methylbenzoate (CAS No: 90259-30-6) is a substituted aromatic ester that has emerged as a critical building block in modern medicinal chemistry. Its unique structural configuration, featuring ortho-fluoro and ortho-methyl groups flanking an ethyl ester, imparts specific conformational constraints and electronic properties that are highly sought after in the design of targeted therapeutics. While seemingly a simple molecule, its true value lies in its role as a precursor to complex active pharmaceutical ingredients (APIs), most notably in the development of enzyme inhibitors and receptor modulators.

The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the ortho-methyl group provides steric bulk that can enforce a desired molecular conformation. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the commercial sourcing, quality control, synthesis, and application of this high-value intermediate.

Part 1: Commercial Sourcing and Supplier Evaluation

The integrity of any research or development program hinges on the quality and reliability of its starting materials. For a specialized reagent like Ethyl 2-fluoro-6-methylbenzoate, selecting a competent supplier is a critical first step that impacts reproducibility, scalability, and timelines.

Expert Insights on Supplier Vetting

Simply finding a catalog listing is insufficient. A thorough evaluation should be conducted, focusing on:

  • Purity and Consistency: The most common purity offered is around 95%. For drug discovery applications, particularly in lead optimization phases, higher purity may be required. Inquire about batch-to-batch consistency and the supplier's analytical capabilities.

  • Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should not only confirm identity and purity (typically via ¹H NMR and GC-MS) but also list specific impurities. The absence of residual starting materials or reaction byproducts is crucial.

  • Scalability: A supplier should be able to transition from providing gram quantities for initial research to kilogram quantities for preclinical and clinical development. Discuss their custom synthesis and scale-up manufacturing capabilities early in the process.

Commercial Supplier Landscape

The following table summarizes prominent commercial suppliers of Ethyl 2-fluoro-6-methylbenzoate and its direct precursor, providing a starting point for procurement.

SupplierProduct NameCAS NumberNotes
Sigma-Aldrich Ethyl 2-fluoro-6-methylbenzoate90259-30-6Often listed with a purity of 95% and distributed via partners like Fluorochem.[1]
BLD Pharm Ethyl 2-amino-6-fluoro-3-methylbenzoate1179297-85-8Offers related analogs, indicating synthetic expertise in this chemical space.[2][3]
AChemBlock Ethyl 2-fluoro-6-hydroxybenzoate208708-03-6Provides functionalized derivatives suitable for further chemical elaboration.[4]
Ossila 2-Fluoro-6-methylbenzoic acid90259-27-1A key supplier of the direct precursor required for in-house synthesis.[5]
Tokyo Chemical Industry (TCI) Ethyl o-Toluate (Ethyl 2-methylbenzoate)87-24-1A major manufacturer of related specialty organic chemicals, useful for comparative studies.[6]

Part 2: Synthesis and Chemical Landscape

Understanding the synthesis of Ethyl 2-fluoro-6-methylbenzoate is vital for troubleshooting purity issues and for developing in-house production capabilities. The primary route is the esterification of its corresponding carboxylic acid.

Primary Synthesis Workflow

The most direct and common method for preparing Ethyl 2-fluoro-6-methylbenzoate is the Fischer esterification of 2-Fluoro-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_catalyst Catalyst cluster_workup Purification cluster_end Final Product A 2-Fluoro-6-methylbenzoic Acid C Fischer Esterification A->C B Ethanol (Excess) B->C E Aqueous Workup (Neutralization & Extraction) C->E Reaction Quench D Sulfuric Acid (H₂SO₄) D->C Catalyst F Distillation / Chromatography E->F Crude Product G Ethyl 2-fluoro-6-methylbenzoate F->G Purified Product

Caption: Synthesis workflow for Ethyl 2-fluoro-6-methylbenzoate via Fischer esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a robust, lab-scale synthesis. The self-validating nature of this process lies in the clear phase separations during workup and the distinct analytical signature of the final product.

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-6-methylbenzoic acid (15.4 g, 0.1 mol).

  • Reagent Addition: Add absolute ethanol (100 mL). The large excess of ethanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

  • Catalyst Introduction: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) as the catalyst. The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. The ester, being insoluble in water, will often separate as an oil. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).

  • Workup - Neutralization: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid (cessation of effervescence is a key indicator), followed by a saturated sodium chloride solution (brine, 1 x 50 mL) to reduce the aqueous content in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield Ethyl 2-fluoro-6-methylbenzoate as a colorless to pale yellow liquid.

Part 3: Applications in Drug Discovery

The utility of Ethyl 2-fluoro-6-methylbenzoate stems from the advantageous properties of the 2-fluoro-6-methylbenzoyl moiety it helps to install.

Case Study: Precursor to Avacopan

2-Fluoro-6-methylbenzoic acid, the direct precursor to the title ester, is a documented key building block for Avacopan.[5] Avacopan is an antagonist of the human C5a receptor 1 (C5aR1) used for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[5] In the synthesis of such complex molecules, the benzoic acid moiety is typically activated and then coupled with an amine-containing fragment to form a critical amide bond. The ortho-substituents are crucial for orienting the molecule correctly within the receptor's binding pocket.

The Role of Fluorine in Medicinal Chemistry

The inclusion of fluorine in drug candidates is a well-established strategy.[7] It can:

  • Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, preventing metabolic enzymes like Cytochrome P450 from hydroxylating that position, thereby increasing the drug's half-life.

  • Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be fine-tuned to optimize solubility or cell permeability.

  • Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets.

The presence of both fluorine and a methyl group in the 2- and 6-positions creates a sterically demanding and electronically distinct environment, making this scaffold a powerful tool for medicinal chemists aiming to achieve high target selectivity and favorable pharmacokinetic profiles.

Conclusion

Ethyl 2-fluoro-6-methylbenzoate is more than a mere chemical reagent; it is an enabling tool for the development of sophisticated pharmaceutical agents. For researchers and drug developers, a comprehensive understanding of its commercial availability, quality attributes, synthesis, and mechanistic role is paramount. By carefully selecting suppliers, implementing rigorous quality control, and appreciating the chemical principles that make this building block so effective, scientists can leverage its unique properties to design and synthesize the next generation of innovative medicines.

References

  • Dana Bioscience. Ethyl 2-bromo-6-fluoro-3-methylbenzoate 250mg. [Link]

  • Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]

  • Chemical Synthesis. Ethyl 3-Fluoro-2-Methylbenzoate: High-Quality Chemical for Advanced Applications. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • National Institutes of Health (NIH). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]

  • PubChem. Ethyl 2-fluoro-5-methylbenzoate | C10H11FO2. [Link]

  • Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

  • The Good Scents Company. ethyl 2-methyl benzoate, 87-24-1. [Link]

  • PubChem. Ethyl 2-methylbenzoate | C10H12O2. [Link]

Sources

Technical Guide: Purity Specifications & Analytical Profiling of Ethyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 2-fluoro-6-methylbenzoate (CAS: 90259-30-6 ) is a specialized fluorinated building block critical to the synthesis of next-generation pharmaceuticals, particularly kinase inhibitors (e.g., EGFR inhibitors) and anti-inflammatory agents like Avacopan analogs.

The simultaneous presence of an ortho-fluorine and an ortho-methyl group creates a unique steric and electronic environment. This 2,6-substitution pattern imposes restricted rotation on the carbonyl group, often locking downstream drug candidates into bioactive conformations while protecting the ester/amide bond from metabolic hydrolysis. Consequently, the purity of this intermediate is not merely a compliance metric but a determinant of yield and stereochemical fidelity in subsequent coupling reactions.

Critical Quality Attributes (CQAs)

For pharmaceutical applications, the following specifications define the "Gold Standard" for acceptance. These limits are derived from the requirements of metal-catalyzed cross-coupling reactions where trace acids or halides can poison catalysts.

Table 1: Standard Purity Specifications
AttributeSpecificationRationale
Appearance Colorless to pale yellow liquidDarkening indicates oxidation or polymerization of phenolic impurities.
Assay (GC/HPLC) ≥ 98.0% High purity required to prevent side-reactions in downstream amidation.
Identity (H-NMR) Conforms to structureVerifies the integrity of the ethyl group and 2,6-substitution pattern.
Residual Acid ≤ 0.5% (2-Fluoro-6-methylbenzoic acid)Free acid competes in nucleophilic substitutions and alters pH in sensitive couplings.
Water (KF) ≤ 0.1%Critical for anhydrous downstream reactions (e.g., Grignard additions).
Isomeric Impurity ≤ 0.2% (Ethyl 2-fluoro-4-methylbenzoate)Regioisomers are difficult to separate after downstream coupling.

Synthesis Logic & Impurity Profiling

Understanding the synthesis allows us to predict and control impurities. The steric bulk of the 2-methyl and 6-fluoro groups makes the carbonyl carbon less accessible, often requiring harsh conditions for esterification, which can lead to specific by-products.

The Steric Challenge

The "Ortho Effect" in this molecule is significant. The methyl group provides steric bulk, while the fluorine atom adds electronic repulsion.

  • Consequence: Standard Fischer esterification (Acid + Ethanol) is slow.

  • Impurity Risk: Incomplete conversion leads to high levels of Impurity A (Starting Acid) .

  • Isomer Risk: If the starting acid was synthesized via Friedel-Crafts acylation of 3-fluorotoluene, the para-isomer (2-fluoro-4-methyl) may be present.

Diagram 1: Synthesis & Impurity Pathways

SynthesisPath cluster_0 Precursor Synthesis cluster_1 Esterification (The Challenge) Toluene 3-Fluorotoluene Acylation Friedel-Crafts Acylation Toluene->Acylation Acid 2-Fluoro-6-methylbenzoic Acid (Starting Material) Acylation->Acid Major IsomerAcid Impurity B: 2-Fluoro-4-methylbenzoic Acid Acylation->IsomerAcid Minor Product Ethyl 2-fluoro-6-methylbenzoate (Target) Acid->Product Esterification ImpurityA Impurity A: Unreacted Acid Acid->ImpurityA Incomplete Reaction IsomerAcid->Product Co-elutes as Isomer Ester Ethanol Ethanol (Excess) Ethanol->Product Catalyst H2SO4 or SOCl2 Catalyst->Product Steric Steric Hindrance Slows Kinetics Steric->ImpurityA

Caption: Synthesis workflow highlighting the origin of isomeric impurities and the kinetic challenge causing residual acid.

Analytical Methodologies

To ensure the specifications in Table 1 are met, the following self-validating protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

Due to the hydrophobic nature of the ethyl ester and the potential for close-eluting isomers, a C18 column with high carbon load is essential.

Method Principle: Reverse Phase Chromatography with Gradient Elution.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of residual acid, improving peak shape).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Maximize absorption of the benzoate chromophore).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
15.0 90 Elution of Ester
20.0 90 Wash

| 20.1 | 40 | Re-equilibration |

System Suitability Criteria:

  • Resolution (Rs): > 1.5 between Starting Acid (Impurity A) and Target Ester.

  • Tailing Factor: < 1.5 for the main peak (Steric bulk can cause peak broadening).

Gas Chromatography (GC) - Alternative for Assay

GC is often superior for this molecule because it is volatile and thermally stable, and GC offers better separation of structural isomers.

  • Column: DB-5 or HP-5 (5% Phenyl Methyl Siloxane), 30m x 0.32mm x 0.25µm.

  • Carrier Gas: Helium or Nitrogen.

  • Injector: 250°C, Split ratio 20:1.

  • Detector: FID at 280°C.

  • Oven Program: 60°C (hold 2 min) → 15°C/min → 240°C (hold 5 min).

Diagram 2: Analytical Decision Tree

AnalyticalTree Sample Sample Batch: Ethyl 2-fluoro-6-methylbenzoate Check1 Test 1: GC-FID (Purity & Solvents) Sample->Check1 Check2 Test 2: HPLC-UV (Non-volatiles & Acid) Sample->Check2 Decision1 Is Purity > 98%? Check1->Decision1 Decision2 Residual Acid < 0.5%? Check2->Decision2 Pass RELEASE BATCH Decision1->Pass Yes Fail REJECT / REWORK Decision1->Fail No Decision2->Pass Yes Decision2->Fail No Action Rework Action: Wash with NaHCO3 (removes acid) Distillation (removes oligomers) Fail->Action

Caption: Quality Control workflow defining the "Go/No-Go" criteria for batch release.

Storage & Stability Guidelines

Despite the steric protection, esters are susceptible to hydrolysis.

  • Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis back to the acid.

  • Temperature: Refrigerate (2-8°C). While stable at room temperature, cooler storage inhibits transesterification if trace alcohol is present.

References

  • SIELC Technologies. (2018).[1] Separation of Ethyl 2-methylbenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[2][3] Ethyl 2-hydroxy-6-methylbenzoate (Structural Analog Data). Retrieved from [Link]

  • MDPI. (2023).[4] Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

Sources

Introduction: The Significance of a Stable Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Stability of Ethyl 2-fluoro-6-methylbenzoate

Abstract: This technical guide provides a comprehensive analysis of the chemical stability of Ethyl 2-fluoro-6-methylbenzoate, a key intermediate in pharmaceutical synthesis. Moving beyond standard safety data sheet (SDS) information, this document delves into the principal degradation pathways, including hydrolysis, thermal, and oxidative routes, from a mechanistic perspective. We analyze the competing electronic and steric effects of the ortho-substituents that govern the molecule's reactivity. Furthermore, this guide presents field-proven protocols for conducting forced degradation studies and developing a stability-indicating HPLC method, empowering researchers and drug development professionals to ensure the integrity and purity of this critical reagent.

Ethyl 2-fluoro-6-methylbenzoate is an aromatic ester whose structural motifs—a fluorinated benzene ring and sterically hindered carbonyl group—make it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the overall structure provides a scaffold for further elaboration. The chemical stability of such an intermediate is paramount; degradation not only reduces the yield and purity of subsequent synthetic steps but can also introduce impurities that may carry toxicological risks or alter the efficacy of the final API. This guide provides the foundational knowledge required to handle, store, and analytically monitor Ethyl 2-fluoro-6-methylbenzoate with scientific rigor.

Core Physicochemical Properties

A baseline understanding of the molecule's physical properties is essential before assessing its chemical stability. The data below is compiled from established chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₂PubChem[1]
Molecular Weight 182.19 g/mol PubChem[1]
Appearance Colorless liquid (typical for similar benzoate esters)Inferred from Methyl Benzoate[2]
Boiling Point Not explicitly available; Estimated to be >200 °CInferred from Ethyl 2-methylbenzoate (227°C)[3]
Flash Point Not explicitly available; Estimated to be >90 °CInferred from Ethyl 2-methylbenzoate (91.67°C)[3]
Solubility Slightly soluble in water; Soluble in organic solventsInferred from general ester properties

In-depth Chemical Stability Profile

While Safety Data Sheets (SDS) state that the compound is chemically stable under standard ambient conditions (room temperature), this provides only a surface-level view.[4] A thorough assessment requires examining its behavior under chemical, thermal, and photolytic stress.

Hydrolytic Stability: A Tale of Two Ortho-Substituents

The most probable non-oxidative degradation pathway for any ester is hydrolysis, which can be catalyzed by acid or base.[5][6] The reaction cleaves the ester bond to yield the parent carboxylic acid (2-fluoro-6-methylbenzoic acid) and ethanol.

The stability of Ethyl 2-fluoro-6-methylbenzoate against hydrolysis is dictated by a fascinating interplay of electronic and steric effects from its ortho-substituents:

  • Electronic Effect (Fluorine): The fluorine atom at the ortho-position is strongly electron-withdrawing due to its high electronegativity. This effect inductively pulls electron density from the aromatic ring and, consequently, from the carbonyl carbon. A more electron-deficient (electrophilic) carbonyl carbon is inherently more susceptible to nucleophilic attack by water or hydroxide ions, which would theoretically increase the rate of hydrolysis.[7]

  • Steric Hindrance (Methyl and Fluoro Groups): Both the methyl and fluoro groups in the ortho positions create significant steric bulk around the carbonyl center. This physical shield impedes the approach of a nucleophile (water or hydroxide), making it more difficult for the requisite tetrahedral intermediate to form. This steric hindrance serves to dramatically decrease the rate of hydrolysis. Studies on similarly substituted esters, such as ethyl 2-bromobenzoate, have shown that steric hindrance from an ortho-substituent can counteract electronic effects, leading to stability comparable to or even greater than the unsubstituted analogue.[8]

Hydrolysis_Pathway Ester Ethyl 2-fluoro-6-methylbenzoate Acid 2-Fluoro-6-methylbenzoic Acid Ester->Acid H⁺ or OH⁻ (catalyst) Alcohol Ethanol Ester->Alcohol Cleavage H2O H₂O

Fig 1: Primary hydrolytic degradation pathway for Ethyl 2-fluoro-6-methylbenzoate.
Thermal and Oxidative Stability

The compound is a combustible liquid, and like most organic esters, it is incompatible with strong oxidizing agents.[2][4]

  • Thermal Stress: While stable at room temperature, elevated temperatures can provide sufficient energy to overcome activation barriers for degradation. The flash points of similar compounds suggest combustibility above 90°C.[3] On combustion, the molecule will decompose, forming toxic gases such as carbon monoxide.[2] For laboratory purposes, heating should be controlled and conducted in well-ventilated areas.

  • Oxidative Stress: The primary site of oxidative attack would be the methyl group on the benzene ring or potentially the ethyl group of the ester. Contact with strong oxidizing agents (e.g., permanganates, dichromates, peroxides) should be strictly avoided as it can lead to vigorous or even violent reactions.[4] Such reactions can degrade the molecule rapidly and pose a significant safety hazard.

Photostability

Recommended Handling and Storage Protocols

Based on the stability profile, the following protocols are essential for maintaining the integrity of Ethyl 2-fluoro-6-methylbenzoate:

  • Storage Container: Store in a tightly sealed, airtight container to prevent moisture ingress, which could facilitate slow hydrolysis over extended periods. Use of amber glass or opaque containers is required to protect from light.[2]

  • Atmosphere: For long-term storage or for high-purity reference standards, flushing the container with an inert gas (e.g., argon or nitrogen) is recommended to displace oxygen and moisture.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[9] Refrigeration (2-8°C) is advisable for long-term storage to minimize any potential for degradation.[10]

  • Chemical Segregation: Always store separately from strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Assessment

To empirically validate the stability of a given batch of Ethyl 2-fluoro-6-methylbenzoate, a forced degradation study coupled with a stability-indicating analytical method is the industry-standard approach.[11][12]

Protocol for Forced Degradation (Stress Testing)

Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products and establish the specificity of the analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of Ethyl 2-fluoro-6-methylbenzoate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4-8 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2-4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample in an oven at 105°C for 48 hours. Dissolve a known weight in solvent to prepare the final sample. Alternatively, heat a solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Sample: Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to any stress.

  • Analysis: Analyze all samples by a suitable stability-indicating method (see Protocol 5.2). The goal is to achieve 5-20% degradation of the parent compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare Stock Solution (1 mg/mL in ACN) Control Control Sample (Unstressed) Start->Control Acid Acidic (1N HCl, 80°C) Start->Acid Base Basic (1N NaOH, 80°C) Start->Base Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Thermal Thermal (105°C, Solid) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze All Samples by Stability-Indicating HPLC Method Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity Identify Degradants Confirm Mass Balance Analysis->Evaluation

Fig 2: Experimental workflow for a forced degradation study.
Protocol for a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact Ethyl 2-fluoro-6-methylbenzoate from all process impurities and degradation products generated during stress testing.

Rationale for Methodological Choices:

  • Technique: Reversed-phase HPLC is the workhorse for stability testing of small molecules due to its versatility and robustness.[11]

  • Column: A C18 stationary phase is selected for its hydrophobicity, which is well-suited for retaining the moderately non-polar ester and its potential degradants.

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is critical. It not only quantifies peaks but also provides UV spectra, which are used to assess peak purity and determine if a single peak consists of more than one co-eluting compound.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 40% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions. (This is a starting point and must be optimized).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a suitable wavelength (e.g., 230 nm or 254 nm, to be determined by UV scan) and collect full spectra.

    • Injection Volume: 10 µL.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines.[13] This involves:

    • Specificity: Injecting the stressed samples to demonstrate that all degradant peaks are resolved from the main peak (resolution > 1.5). Peak purity analysis using the DAD/PDA is essential.

    • Linearity, Range, Accuracy, and Precision: These parameters are established using standards of known concentration to ensure the method is reliable for quantification.

Summary and Conclusion

Ethyl 2-fluoro-6-methylbenzoate is a robust chemical intermediate, exhibiting good stability under standard ambient conditions. Its primary vulnerability, ester hydrolysis, is significantly mitigated by the pronounced steric hindrance imposed by its dual ortho-substituents. Nevertheless, the compound is susceptible to degradation under forced conditions, including high temperatures, strong acids/bases, powerful oxidizing agents, and high-intensity light. For researchers, scientists, and drug development professionals, adherence to proper storage and handling protocols is non-negotiable for preserving its purity. The implementation of systematic forced degradation studies and the use of a validated, stability-indicating HPLC method are the cornerstones of a scientifically sound development program, ensuring the quality and integrity of this vital synthetic building block from the laboratory to production.

References

  • The Good Scents Company. (n.d.). ethyl 2-methyl benzoate. [Link][3]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • International Labour Organization & World Health Organization. (2021). ICSC 1187 - METHYL BENZOATE. [Link][2]

  • Kaiser, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 585-597. [Link][8]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46311375, Ethyl 2-fluoro-5-methylbenzoate. [Link][1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66598, Ethyl 2-methylbenzoate. [Link][14]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link][5]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138. [Link][12]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link][6]

  • Khan Academy. (n.d.). Mechanism of ester hydrolysis. [Link][15]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link][13]

  • Yates, C. H. (1964). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 86(24), 5437-5441. [Link][7]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link][11]

Sources

Methodological & Application

Application Note: Strategic Esterification of Sterically Hindered Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Focus Substrate: 2-Fluoro-6-Methylbenzoic Acid

Executive Summary

The esterification of 2-fluoro-6-methylbenzoic acid with ethanol presents a classic challenge in organic synthesis: ortho-disubstitution . While standard Fischer esterification protocols work well for unhindered benzoates, the presence of substituents at both the 2- (fluoro) and 6- (methyl) positions creates significant steric hindrance that retards the formation of the tetrahedral intermediate required by the standard


 mechanism.

This guide details two distinct protocols to overcome this barrier:

  • Method A (Thermodynamic Control): A modified Fischer protocol utilizing azeotropic distillation (Dean-Stark) to drive the equilibrium despite slow kinetics.

  • Method B (Mechanistic Switching): The "Newman Protocol," which utilizes concentrated sulfuric acid to generate a reactive acylium ion (

    
     mechanism), bypassing the sterically crowded tetrahedral intermediate entirely.
    
Scientific Foundation: The Ortho-Effect & Mechanistic Switching

To successfully esterify 2-fluoro-6-methylbenzoic acid, one must understand why standard reflux fails.

2.1 The Steric Barrier (

Mechanism)

In a standard acid-catalyzed esterification, ethanol attacks the protonated carbonyl carbon to form a tetrahedral intermediate.

  • The Problem: The 6-methyl group provides bulk that physically blocks the trajectory of the ethanol nucleophile (Newman’s Rule of Six).

  • The Electronic Nuance: The 2-fluoro group is electron-withdrawing (-I effect), which theoretically makes the carbonyl more electrophilic. However, its proximity also contributes to the "Steric Inhibition of Resonance," twisting the carboxyl group out of plane with the benzene ring. While this twisting can actually help esterification by reducing conjugation, the sheer physical blocking by the methyl group usually dominates, making

    
     extremely slow.
    
2.2 The Acylium Solution (

Mechanism)

For severely hindered acids (e.g., mesitoic acid), the mechanism changes. By dissolving the acid in 100% sulfuric acid, we force the elimination of water before the alcohol is added, generating a linear Acylium Ion (


).
  • The Advantage: The acylium ion is linear (sp hybridized), relieving steric congestion.

  • The Attack: When this mixture is poured into ethanol, the alcohol attacks the acylium ion directly. This attack is less sensitive to steric hindrance than the formation of the crowded tetrahedral intermediate.

2.3 Mechanistic Pathway Selection

The following diagram illustrates the decision logic and mechanistic pathways:

EsterificationPathways Start 2-Fluoro-6-Methylbenzoic Acid H2SO4_Dil Cat. H2SO4 + EtOH (Reflux) Start->H2SO4_Dil Method A H2SO4_Conc Dissolve in 100% H2SO4 Start->H2SO4_Conc Method B Tetrahedral Tetrahedral Intermediate (Crowded/Blocked) H2SO4_Dil->Tetrahedral Slow Attack (AAC2) Acylium Acylium Ion (Ar-C≡O+) (Linear/Accessible) H2SO4_Conc->Acylium - H2O (Fast) Product Ethyl 2-Fluoro-6-Methylbenzoate Tetrahedral->Product - H2O (Slow) Tetrahedral->Product Sterically Retarded Acylium->Product + EtOH (Fast Capture)

Figure 1: Mechanistic divergence between Standard (


) and Newman (

) esterification pathways.
Experimental Protocols
Method A: Azeotropic Distillation (Robust & Scalable)

Best for: Large scale batches where safety is paramount and time is not the primary constraint.

Rationale: Since the forward rate constant (


) is small due to sterics, we must manipulate the equilibrium constant (

) by continuously removing water. Toluene is used as a co-solvent to create a ternary azeotrope with Ethanol and Water.

Reagents:

  • Substrate: 2-Fluoro-6-methylbenzoic acid (1.0 equiv)

  • Solvent: Absolute Ethanol (5.0 equiv)

  • Co-Solvent: Toluene (Volume ratio 2:1 relative to Ethanol)

  • Catalyst: Conc.

    
     (0.1 equiv) or p-TsOH (0.1 equiv)
    

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add the carboxylic acid, ethanol, and toluene to the flask.

  • Catalyst: Add the acid catalyst.

  • Reflux: Heat the mixture to vigorous reflux. The flask temperature will be determined by the ethanol/toluene azeotrope (

    
    ).
    
  • Monitoring: Monitor the collection of water in the Dean-Stark trap.

    • Note: Due to the steric hindrance, this reaction may require 24–48 hours to reach high conversion.

  • Workup:

    • Cool to room temperature.

    • Wash with saturated

      
       (to remove unreacted acid).
      
    • Wash with Brine.

    • Dry organic layer over

      
       and concentrate in vacuo.
      
Method B: The Newman Protocol (High-Performance)

Best for: Rapid synthesis on small-to-medium scale; overcoming stubborn substrates.

Rationale: This method utilizes the Newman Rule of Six logic.[1] By generating the acylium ion in concentrated acid, we bypass the rate-limiting tetrahedral step.

Safety Critical: This involves mixing concentrated sulfuric acid with ethanol, which is highly exothermic. Strict temperature control is required.

Reagents:

  • Substrate: 2-Fluoro-6-methylbenzoic acid (1.0 g, ~6.5 mmol)

  • Solvent 1: Concentrated

    
     (10 mL)
    
  • Solvent 2: Absolute Ethanol (20 mL, chilled)

Procedure:

  • Acylium Generation:

    • Place 1.0 g of 2-fluoro-6-methylbenzoic acid in a flask.

    • Add 10 mL of 100% (concentrated) Sulfuric Acid .

    • Stir at room temperature for 15–30 minutes. The acid should dissolve, forming a solution containing the acylium ion (

      
      ).
      
    • Observation: The solution may turn slightly yellow/orange (characteristic of acylium ions).

  • Quenching (Esterification):

    • Prepare a separate beaker with 20 mL of absolute Ethanol, cooled to

      
       in an ice bath.
      
    • SLOWLY pour the sulfuric acid solution into the stirring cold ethanol.

    • Caution: This is extremely exothermic.[2] Add dropwise if necessary to prevent boiling.

  • Completion:

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • (Optional) Warm to

      
       for 30 minutes to ensure completion.
      
  • Workup:

    • Pour the reaction mixture into 100 mL of ice water.

    • Extract with Diethyl Ether or Ethyl Acetate (

      
      ).
      
    • Wash combined organics with saturated

      
       (careful: gas evolution) until pH is neutral.
      
    • Dry over

      
      , filter, and concentrate.
      
Data Analysis & Quality Control

Expected Results:

Parameter Method A (Dean-Stark) Method B (Newman)
Reaction Time 24 – 48 Hours 1 – 2 Hours
Yield (Typical) 75 – 85% 85 – 95%
Purity (Crude) High (unreacted acid remains) High (clean conversion)

| Scalability | Excellent | Moderate (Exotherm management) |

QC Parameters:

  • TLC: Mobile Phase Hexane:EtOAc (8:2). The ester will have a significantly higher

    
     than the acid.
    
  • 1H NMR (CDCl3):

    • Look for the disappearance of the carboxylic acid proton (

      
      ).
      
    • Appearance of Ethyl quartet (

      
      ) and triplet (
      
      
      
      ).
    • Diagnostic: The methyl group on the ring (Ar-CH3) will shift slightly upfield in the ester compared to the acid due to the loss of hydrogen bonding.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Equilibrium not shifted; Water returning to flask.Ensure Dean-Stark trap is dry before start. Increase Toluene ratio.
Charring/Dark Color (Method B) Temperature too high during mixing.Cool ethanol to

before addition. Add acid slower.
Unreacted Acid Steric hindrance too high for conditions.Switch from Method A to Method B.
Byproduct: Sulfonation Reaction in conc.

too long/hot.
Limit Acylium generation time to 15 mins. Do not heat the

step.
References
  • Newman, M. S. (1941).[3][4] A New Method for the Esterification of Certain Sterically Hindered Acids.[3] Journal of the American Chemical Society, 63(9), 2431–2435.

    • )
  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Goossen, L. J., et al. (2008). "Esterification of Sterically Hindered Carboxylic Acids". Synthesis.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Standard reference for "Steric Inhibition of Resonance" and "Rule of Six" concepts.

Sources

Application Note: Accelerated Synthesis of Sterically Hindered Esters

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Ethyl 2-fluoro-6-methylbenzoate via Microwave Irradiation

Executive Summary

This application note details a robust protocol for the synthesis of Ethyl 2-fluoro-6-methylbenzoate , a sterically hindered ester often utilized as a pharmacophore intermediate. Conventional Fischer esterification of 2,6-disubstituted benzoic acids is notoriously inefficient due to significant steric blocking of the carbonyl carbon, often requiring prolonged reflux times (24–48 hours) and yielding poor conversions.

By utilizing Microwave-Assisted Organic Synthesis (MAOS) , we overcome these kinetic barriers through rapid dielectric heating and superheating of the solvent (ethanol) in a sealed vessel. This protocol reduces reaction time from hours to minutes while significantly improving yield and purity.[1]

Scientific Background & Rationale
2.1 The Steric Challenge

The target molecule contains substituents at both ortho positions (2-fluoro and 6-methyl). According to Newman’s Rule of Six , atoms at the 6-position (relative to the carbonyl) create significant steric strain in the tetrahedral intermediate formed during nucleophilic attack.

  • Thermal Limitation: In standard reflux (

    
     for ethanol), the kinetic energy is insufficient to rapidly overcome the activation energy (
    
    
    
    ) barrier imposed by the ortho substituents.
  • Microwave Solution: Sealed-vessel microwave irradiation allows ethanol to be heated well above its boiling point (up to

    
    ), drastically increasing the kinetic rate constant (
    
    
    
    ) according to the Arrhenius equation. Additionally, the dipolar polarization of the ethanol/acid mixture ensures efficient internal heating.
2.2 Reaction Scheme

Materials and Equipment

Reagents:

  • Precursor: 2-Fluoro-6-methylbenzoic acid (CAS: 79657-38-2) - Purity >97%

  • Solvent/Nucleophile: Absolute Ethanol (anhydrous)

  • Catalyst: Concentrated Sulfuric Acid (

    
    , 98%)
    

Equipment:

  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

    • Requirement: Must support sealed vessel operation up to 20 bar (300 psi).

  • Vessels: 10 mL or 35 mL pressure-rated borosilicate glass vials with PTFE/silicone septa.

  • Stirring: Magnetic stir bars (Teflon coated).

Experimental Protocol
4.1 Preparation (Standard 2.0 mmol Scale)
  • Weighing: Weigh 308 mg (2.0 mmol) of 2-fluoro-6-methylbenzoic acid directly into a 10 mL microwave process vial.

  • Solvent Addition: Add 4.0 mL of absolute ethanol.

    • Note: Ethanol acts as both solvent and reagent. Using a large excess drives the equilibrium toward the ester (Le Chatelier's principle).

  • Catalyst Addition: Add 50

    
    L  of concentrated 
    
    
    
    (approx. 0.5 equiv).
    • Caution: Add acid slowly.[2] The solution may warm slightly.

  • Sealing: Add a magnetic stir bar and crimp the vial with a pressure-rated cap (PTFE/Silicone).

4.2 Microwave Parameters

Program the microwave reactor with the following "Dynamic" method:

ParameterSettingRationale
Temperature

High temp required to overcome steric hindrance.
Hold Time 15:00 minSufficient for >95% conversion.
Pressure Limit 250 psi (17 bar)Ethanol vapor pressure at

is

10 bar.
Power Max 200WDynamic mode will modulate power to hold temp.
Stirring HighEnsures uniform heat distribution.
Cooling On (

trigger)
Rapid cooling prevents byproduct formation post-reaction.
4.3 Workup and Isolation
  • Cooling: Allow the reactor to cool the vial to

    
     before opening (automatic in most systems).
    
  • Neutralization: Pour the reaction mixture into 20 mL of saturated

    
      solution.
    
    • Observation: Effervescence will occur as excess acid is neutralized.[1]

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL) .
    
  • Drying: Combine organic layers, wash with brine (20 mL), and dry over anhydrous

    
    .
    
  • Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator).

  • Purification (Optional): If high purity (>99%) is required, pass through a short silica plug eluting with 10% EtOAc/Hexanes.

Results: Microwave vs. Thermal

The following data compares the microwave protocol against standard thermal reflux for this specific sterically hindered substrate.

MethodTemperatureTimeConversion (HPLC)Isolated Yield
Thermal Reflux

24 Hours65%58%
Microwave (Protocol)

15 Minutes >98% 94%

Analytical Confirmation:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.25 (m, 1H), 6.95 (t, 1H), 6.88 (d, 1H), 4.42 (q, 2H,
    
    
    ), 2.35 (s, 3H,
    
    
    ), 1.39 (t, 3H,
    
    
    ).
  • Key Feature: The methylene quartet at 4.42 ppm confirms ester formation.

Visualization of Workflow & Mechanism
6.1 Experimental Workflow (DOT Diagram)

MW_Workflow cluster_prep 1. Preparation cluster_rxn 2. Reaction (MW) cluster_workup 3. Workup Reagents Mix Acid + EtOH + H2SO4 Seal Seal Pressure Vial Reagents->Seal Ramp Ramp to 140°C (2 min) Seal->Ramp Insert into MW Hold Hold 140°C (15 min, ~10 bar) Ramp->Hold Cool Cool to <50°C Hold->Cool Quench NaHCO3 Quench Cool->Quench Open Vial Extract EtOAc Extraction Quench->Extract Dry Evaporation Extract->Dry Product Product Dry->Product Target Ester

Caption: Step-by-step workflow for the microwave-assisted synthesis of Ethyl 2-fluoro-6-methylbenzoate.

6.2 Steric Hindrance & Optimization Logic (DOT Diagram)

Optimization_Logic Start Target: 2,6-Disubstituted Benzoate Problem Problem: Steric Shielding of Carbonyl (Newman's Rule of 6) Start->Problem Decision Select Heating Method Problem->Decision Thermal Thermal Reflux (78°C) Decision->Thermal Standard MW Microwave (140°C) Decision->MW Recommended Result_Therm Low Kinetic Energy Incomplete Conversion (65% Yield) Thermal->Result_Therm Result_MW Superheating Effect Overcomes Ea Barrier (94% Yield) MW->Result_MW Mechanism Mechanism: 1. Dielectric Polarization of EtOH 2. Rapid internal heating 3. Pressurized vessel allows > bp Result_MW->Mechanism

Caption: Logic tree demonstrating why Microwave irradiation is superior for sterically hindered substrates.

Troubleshooting & Optimization Guide
IssueDiagnosisSolution
Low Yield (<50%) Water accumulation inhibiting equilibrium.Add molecular sieves (3Å) to the reaction vial or increase

slightly.
Vial Failure/Venting Pressure exceeded safety limits.Reduce temperature to

and extend time to 25 min. Ensure headspace is sufficient (max 50% fill volume).
Byproducts Acid-catalyzed degradation.Reduce catalyst loading or switch to PTSA (p-Toluenesulfonic acid).
References
  • Microwave-Assisted Organic Synthesis (MAOS)

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][3][4] Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Esterification of Hindered Acids

    • Leadbeater, N. E., & Stencel, L. M. (2006). Fast, easy preparation of esters using microwave heating.[1][3][5][6] Synthetic Communications, 36(12), 1617-1620.

  • Specific Microwave Effects in Esterification

    • Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted organic synthesis and transformations using benign reaction media.[1][7][8] Accounts of Chemical Research, 41(5), 629-639.

  • Synthesis of 2-fluoro-6-methylbenzoic acid derivatives (Precursor Context)

    • Organic Syntheses, Coll.[3] Vol. 9, p. 28 (1998); Vol. 74, p. 224 (1997). (General methods for hindered fluorinated acids).

Sources

The Strategic Utility of Ethyl 2-fluoro-6-methylbenzoate in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Ethyl 2-fluoro-6-methylbenzoate, a seemingly simple aromatic ester, emerges as a valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. The unique substitution pattern of this reagent—featuring a fluorine atom and a methyl group ortho to the ester functionality—imparts distinct reactivity and conformational constraints that can be harnessed by the discerning synthetic chemist. This document serves as a comprehensive guide to the practical applications and experimental protocols involving Ethyl 2-fluoro-6-methylbenzoate, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage its full synthetic potential.

The core utility of Ethyl 2-fluoro-6-methylbenzoate often lies in its role as a precursor to 2-fluoro-6-methylbenzoic acid. The ethyl ester group provides a stable protecting group for the carboxylic acid, allowing for transformations on other parts of the molecule before its hydrolysis under controlled conditions. The resulting 2-fluoro-6-methylbenzoic acid is a key intermediate in the synthesis of several important pharmaceutical agents, including the anti-inflammatory drug Avacopan.[1]

Core Synthetic Transformations and Mechanistic Insights

The journey from Ethyl 2-fluoro-6-methylbenzoate to complex bioactive molecules typically involves a series of fundamental organic transformations. Understanding the causality behind these reactions is paramount for successful synthesis.

Hydrolysis to 2-Fluoro-6-methylbenzoic Acid: The Gateway to Bioactivity

The saponification of Ethyl 2-fluoro-6-methylbenzoate is the primary step to unmask the carboxylic acid functionality, which is crucial for subsequent amide bond formations in the synthesis of many active pharmaceutical ingredients (APIs).

Mechanism: The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to afford the desired carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-methylbenzoic Acid via Hydrolysis of Ethyl 2-fluoro-6-methylbenzoate

This protocol details the efficient conversion of the ethyl ester to its corresponding carboxylic acid, a critical intermediate for various bioactive molecules.[2]

Materials:

  • Ethyl 2-fluoro-6-methylbenzoate

  • Ethanol (or Methanol)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-fluoro-6-methylbenzoate (1.0 eq) in ethanol (5-10 mL per gram of ester).

  • In a separate beaker, prepare a solution of KOH (2.0-3.0 eq) in a minimal amount of water and add it to the ethanolic solution of the ester.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl with vigorous stirring.

  • A white precipitate of 2-Fluoro-6-methylbenzoic acid will form. Collect the solid by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield the pure carboxylic acid.

Expected Yield: >90%

Table 1: Representative Data for Hydrolysis of Ethyl 2-fluoro-6-methylbenzoate

Starting Material (g)Base (eq)SolventReflux Time (h)Yield of Acid (g)Purity (%)
5.0KOH (2.5)Ethanol34.0>98
5.0NaOH (2.5)Methanol/Water43.9>98
Conversion to 2-Fluoro-6-methylbenzoyl Chloride and Subsequent Amidation

With 2-fluoro-6-methylbenzoic acid in hand, the next critical step towards many APIs is the formation of an amide bond. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. This pathway is crucial in the synthesis of Avacopan.[3]

Mechanism: Thionyl chloride (SOCl₂) is a common reagent for this transformation. The carboxylic acid attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. A chloride ion then attacks the carbonyl carbon, displacing the chlorosulfite group, which decomposes to sulfur dioxide and another chloride ion, yielding the acyl chloride. The highly electrophilic acyl chloride is then susceptible to nucleophilic attack by an amine to form a stable amide bond.

Protocol 2: Synthesis of an Amide from 2-Fluoro-6-methylbenzoic Acid

This protocol provides a general procedure for the synthesis of an amide, a key step in the preparation of numerous pharmaceuticals.[4]

Materials:

  • 2-Fluoro-6-methylbenzoic acid

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A primary or secondary amine

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

Procedure:

Step A: Formation of 2-Fluoro-6-methylbenzoyl Chloride

  • To a solution of 2-Fluoro-6-methylbenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2-1.5 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-Fluoro-6-methylbenzoyl chloride, which can be used in the next step without further purification.

Step B: Amide Formation

  • Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of the crude 2-Fluoro-6-methylbenzoyl chloride in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired amide.

Visualizing the Synthetic Pathway

The following diagram illustrates the key synthetic transformations starting from Ethyl 2-fluoro-6-methylbenzoate.

G cluster_0 Core Synthetic Transformations Ethyl 2-fluoro-6-methylbenzoate Ethyl 2-fluoro-6-methylbenzoate 2-Fluoro-6-methylbenzoic Acid 2-Fluoro-6-methylbenzoic Acid Ethyl 2-fluoro-6-methylbenzoate->2-Fluoro-6-methylbenzoic Acid  Hydrolysis (e.g., KOH, EtOH) 2-Fluoro-6-methylbenzoyl Chloride 2-Fluoro-6-methylbenzoyl Chloride 2-Fluoro-6-methylbenzoic Acid->2-Fluoro-6-methylbenzoyl Chloride  Chlorination (e.g., SOCl₂) Amide Product (e.g., Precursor to Avacopan) Amide Product (e.g., Precursor to Avacopan) 2-Fluoro-6-methylbenzoyl Chloride->Amide Product (e.g., Precursor to Avacopan)  Amidation (Amine, Base)

Caption: Synthetic pathway from Ethyl 2-fluoro-6-methylbenzoate.

Conclusion and Future Outlook

Ethyl 2-fluoro-6-methylbenzoate serves as a strategically important starting material in organic synthesis, primarily as a protected form of 2-fluoro-6-methylbenzoic acid. The protocols detailed herein provide a robust foundation for researchers to utilize this building block in the synthesis of complex and biologically active molecules. The unique substitution pattern of the aromatic ring offers opportunities for further functionalization, and its application in the synthesis of drugs like Avacopan underscores its significance in medicinal chemistry. Future research may explore the direct functionalization of the ester or its participation in novel cross-coupling reactions, further expanding the synthetic utility of this versatile reagent.

References

  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (1963).
  • PubMed. (2012). Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Fluoro-6-methylbenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2015). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • PubMed. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (1990). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]

Sources

Ethyl 2-fluoro-6-methylbenzoate as a building block for APIs

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Ortho-Substituted Scaffold for Kinase Inhibitors and GPCR Antagonists [1]

Executive Summary & Chemical Profile

Ethyl 2-fluoro-6-methylbenzoate (CAS: 90259-30-6) is a specialized ester intermediate distinguished by its 2,6-disubstitution pattern .[1] This "ortho-effect" architecture serves two critical roles in modern drug design:

  • Metabolic Shielding: The steric bulk of the ortho-methyl group and the electronic repulsion of the ortho-fluorine atom protect the carbonyl center from premature enzymatic hydrolysis in vivo, extending the half-life of derived amides.[1]

  • Divergent Synthetic Utility: The molecule acts as a pivot point. It can undergo Type A transformations (hydrolysis/amidation) to install the 2-fluoro-6-methylbenzoyl pharmacophore (seen in Avacopan), or Type B transformations (benzylic functionalization) to create fused heterocycles (seen in EGFR inhibitors).[1]

Chemical Specifications
PropertySpecification
IUPAC Name Ethyl 2-fluoro-6-methylbenzoate
CAS No. 90259-30-6 (Ester); 90259-27-1 (Acid)
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water
Key Reactivity Ester hydrolysis, Benzylic radical bromination, Nucleophilic aromatic substitution (minor)

Synthetic Utility & Mechanism

The value of this building block lies in its regiochemical versatility . The ortho-methyl group is not merely a steric blocker; it is a latent handle for functionalization.[1]

The "Shielded" Carbonyl (Type A Application)

In drugs like Avacopan (C5aR1 antagonist), the 2-fluoro-6-methylbenzoyl moiety is crucial.[1] The fluorine atom introduces a dipole that influences the conformation of the amide bond, locking the drug into its bioactive shape.[2] The methyl group prevents rotation and sterically hinders proteases.

The "Activated" Benzyl (Type B Application)

For kinase inhibitors (e.g., EGFR inhibitors), the methyl group at position 6 is activated via Wohl-Ziegler bromination .[2] This converts the "dead" methyl group into a reactive electrophile, allowing for cyclization reactions or the attachment of solubilizing tails.[2]

Experimental Protocols

Note: All reactions must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.[2]

Protocol A: Controlled Hydrolysis to 2-Fluoro-6-Methylbenzoic Acid

Objective: To generate the active carboxylic acid precursor for amide coupling without defluorination or decarboxylation.[1] Context: Commercial supplies often come as the ethyl ester. Quantitative conversion to the acid is the requisite first step for most API syntheses.

Materials:

  • Ethyl 2-fluoro-6-methylbenzoate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[2]·H₂O) (2.5 eq)[3][2]

  • Solvent: THF/Water (3:1 v/v)[2]

  • 1M HCl (for acidification)[2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 2-fluoro-6-methylbenzoate (10 g, 54.9 mmol) in THF (60 mL).

  • Activation: Prepare a solution of LiOH·H₂O (5.75 g, 137 mmol) in water (20 mL).[2] Add this dropwise to the ester solution at 0°C.

    • Why: Low temperature addition prevents potential nucleophilic attack of hydroxide on the aromatic ring (S_NAr), although the electron-donating methyl group makes this unlikely compared to polyfluorinated systems.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (50 mL) and wash with MTBE (2 x 30 mL) to remove unreacted ester.

    • Critical Step: Acidify the aqueous layer to pH 2–3 using 1M HCl. A white precipitate (the acid) should form immediately.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 x 50 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.[2]

    • Yield Expectation: >95%.[4][5]

    • Quality Check: ¹H NMR (DMSO-d₆) should show loss of ethyl quartet/triplet and appearance of broad COOH singlet at ~13 ppm.

Protocol B: Regioselective Benzylic Bromination (Wohl-Ziegler)

Objective: To functionalize the C6-methyl group for subsequent cyclization or coupling.[1] Context: Used in the synthesis of EGFR inhibitors where the benzyl bromide serves as an alkylating agent.

Materials:

  • Ethyl 2-fluoro-6-methylbenzoate (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.1 eq)[1]

  • AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide[2]

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluoromethylbenzene (PhCF₃) - PhCF₃ is the greener, preferred alternative.[1][2]

Step-by-Step Methodology:

  • Setup: Purge a reaction vessel with nitrogen. Add Ethyl 2-fluoro-6-methylbenzoate (5.0 g, 27.4 mmol) and PhCF₃ (50 mL).

  • Reagent Addition: Add NBS (5.36 g, 30.1 mmol) and AIBN (225 mg, 1.37 mmol).

  • Initiation: Heat the mixture to reflux (approx. 100°C for PhCF₃).

    • Visual Cue: The reaction often turns orange/red initially and fades to pale yellow as succinimide precipitates.

  • Kinetics: Stir at reflux for 4–12 hours.

    • Caution: Over-reaction can lead to dibromination. Monitor strictly by HPLC. Stop when starting material <5%.[6]

  • Workup:

    • Cool to 0°C to precipitate succinimide completely. Filter off the solids.[3]

    • Concentrate the filtrate.

  • Purification: The crude benzylic bromide is unstable on silica gel. It is best used immediately or purified via rapid filtration through a short plug of neutral alumina.

Strategic Application Workflows

The following diagram illustrates the divergent pathways for this building block in drug discovery.

G Ester Ethyl 2-fluoro-6-methylbenzoate (Starting Material) Acid 2-Fluoro-6-methylbenzoic Acid (Intermediate A) Ester->Acid Hydrolysis (LiOH) Bromide Ethyl 2-(bromomethyl)-6-fluorobenzoate (Intermediate B) Ester->Bromide NBS, AIBN (Radical Bromination) Amide Amide Coupling (HATU/DIPEA) Acid->Amide R-NH2 Cycliz Cyclization/Substitution Bromide->Cycliz Nucleophilic Attack Avacopan API: Avacopan-like (C5aR1 Antagonist) Amide->Avacopan Core Assembly EGFR API: EGFR Inhibitors (Kinase Modulators) Cycliz->EGFR Scaffold Elaboration

Figure 1: Divergent synthetic pathways utilizing Ethyl 2-fluoro-6-methylbenzoate for distinct therapeutic classes.[1]

Quality Control & Analytics

To ensure the integrity of the building block before committing to expensive API synthesis steps, the following QC parameters are recommended:

TestMethodAcceptance CriteriaRationale
Purity HPLC (C18, ACN/H₂O gradient)> 98.0%Impurities (e.g., des-fluoro analogs) are difficult to remove downstream.[1]
Identity ¹H NMR (CDCl₃)Confirms 2,6-substitutionVerify the specific isomer. 2-fluoro-5-methyl is a common contaminant.[1]
Water Content Karl Fischer< 0.5%Critical if using water-sensitive reagents (e.g., acid chlorides) subsequently.
Residual Acid Titration< 1.0%Free acid in the ester lot can interfere with radical bromination stoichiometry.

References

    • Citation Context: Confirms the use of the acid form in EGFR inhibitor synthesis and as a building block for Avacopan.[7]

    • Citation Context: Verifies CAS number and physical properties of the ethyl ester.[4]

  • Pease, J. E., et al. (2021).[2][7] Avacopan: C5aR1 antagonist for the treatment of ANCA-associated vasculitis.[1][7] Drugs of the Future, 46(3), 183–190.[2][7]

    • Citation Context: Establishes the biological relevance of the 2-fluoro-6-methylbenzoyl pharmacophore in approved therapeutics.
  • Drew, S. L., et al. (2020).[2][7] Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry, 63(19), 11235–11257.[2]

    • Citation Context: Illustrates the use of substituted benzoic acids in kinase inhibitor design.

Sources

Technical Guide: Ethyl 2-fluoro-6-methylbenzoate in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026


F-NMR Screening and Ortho-Substituted Scaffold Design

Executive Summary

This technical guide details the utility of Ethyl 2-fluoro-6-methylbenzoate (E2F6M) as a high-value probe in Fragment-Based Drug Discovery (FBDD). Unlike generic library members, E2F6M represents a "privileged structure" that combines the high sensitivity of a fluorine NMR reporter with the conformational restriction of the ortho-effect. This guide provides validated protocols for using E2F6M in ligand-observed


F NMR screening (

F-LB-NMR) and outlines its strategic role in hit-to-lead evolution via the "Magic Methyl" effect.

Physicochemical Profile & Rational Design

The utility of E2F6M lies in its specific substitution pattern. The 2-fluoro group acts as the biophysical spy, while the 6-methyl group induces a steric lock, pre-organizing the molecule for binding.

Table 1: Physicochemical Properties
PropertyValueDrug Discovery Significance
Molecular Weight 182.19 DaAdheres to "Rule of Three" (MW < 300) for fragments.
Formula C

H

FO

High ligand efficiency potential.
cLogP ~2.6Moderate lipophilicity ensures solubility in DMSO/buffer mixes while maintaining membrane permeability.

F NMR Shift
~ -110 to -115 ppmDistinct region, typically free from interference by trifluoromethyl (-60 ppm) or aromatic F signals.
Rotatable Bonds 2Reduced entropy penalty upon binding due to ortho-locking.
The "Ortho-Effect" Mechanism

In 2,6-disubstituted benzoates, the steric bulk of the ortho substituents (Fluorine and Methyl) forces the carbonyl group of the ester out of coplanarity with the benzene ring. This "steric inhibition of resonance" prevents the molecule from adopting a flat conformation, effectively freezing it into a specific rotamer.

  • Benefit: If the protein binding pocket requires a twisted conformation, E2F6M pays a lower entropy cost (

    
    ) to bind compared to an unsubstituted benzoate, potentially improving affinity (
    
    
    
    ).

Application 1: F NMR Fragment Screening Protocol

The primary application of E2F6M is as a member of a "spy" cocktail in ligand-observed NMR screening.

Experimental Principle

F NMR screening relies on the dramatic change in the transverse relaxation rate (

) of the ligand when it transiently binds to a large protein target.
  • Free Ligand: Tumbles fast

    
     Sharp signal.
    
  • Bound Ligand: Tumbles at the rate of the protein (slow)

    
     Broad signal (Line broadening).
    
Protocol: T -Relaxation Filtered Screening

Materials:

  • Ligand Stock: 100 mM E2F6M in d6-DMSO.

  • Protein Target: >95% purity, buffer exchanged (no glycerol).

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D

    
    O.
    

Step-by-Step Methodology:

  • Cocktail Preparation:

    • Mix E2F6M with 4–9 other fluorinated fragments.

    • Ensure chemical shift separation >0.5 ppm between all members.

    • Final Ligand Concentration: 50

      
      M per fragment.
      
    • Final DMSO Concentration: < 2% (v/v).

  • Reference Spectrum (No Protein):

    • Acquire a 1D

      
      F spectrum with proton decoupling.
      
    • Pulse sequence: CPMG (Carr-Purcell-Meiboom-Gill) T

      
       filter.
      
    • Delay: Set total echo time to 200–400 ms.

    • Result: E2F6M should appear as a sharp singlet/multiplet.

  • Screening Spectrum (+ Protein):

    • Add target protein to a final concentration of 10–20

      
      M (Ligand:Protein ratio ~ 2.5:1 to 5:1).
      
    • Acquire the spectrum using identical parameters.

  • Data Analysis (The "Binder" Signal):

    • Calculate the signal attenuation:

      
      .
      
    • Threshold: A reduction of >30% typically indicates binding.

    • Note: E2F6M is a hydrophobic fragment; ensure a "displacement control" (adding a known high-affinity inhibitor) is run to prove specific binding to the active site.

Application 2: Hit-to-Lead Expansion (Synthetic Utility)

Once E2F6M is identified as a hit, it serves as a robust starting point for chemical elaboration. The ethyl ester is a "mask" that can be diversified.

Workflow: From Fragment to Lead
  • Hydrolysis (Acid Probe): Convert E2F6M to 2-fluoro-6-methylbenzoic acid.

    • Rationale: Test if the ionic interaction with a lysine/arginine in the pocket improves affinity.

  • Amide Coupling (Library Generation):

    • React the acid with a library of 50–100 amines.

    • Goal: Grow the fragment to reach adjacent sub-pockets (vector exploration).

  • Bioisostere Replacement:

    • Replace the ester with heterocycles (e.g., oxadiazole) to improve metabolic stability while maintaining the geometry.

Visualizations & Logic Pathways

Diagram 1: The FBDD Workflow using E2F6M

This flowchart illustrates the decision matrix when using this specific fragment.

FBDD_Workflow Start Fragment Library (Containing E2F6M) Screen 19F NMR Screening (T2 Relaxation) Start->Screen Hit Hit Identification (Line Broadening >30%) Screen->Hit Signal Attenuation Validation Validation (Kd via titration or SPR) Hit->Validation Decision Ester vs. Acid? Validation->Decision Growth Synthetic Expansion (Amide Coupling) Decision->Growth Hydrolysis/Coupling

Caption: Logical workflow for processing Ethyl 2-fluoro-6-methylbenzoate from initial screen to chemical elaboration.

Diagram 2: The "Ortho-Effect" Mechanism

Visualizing why the 2,6-substitution pattern matters for binding entropy.

Ortho_Effect Unsub Unsubstituted Benzoate (Free Rotation) Entropy High Entropy Cost (Must freeze rotation to bind) Unsub->Entropy Upon Binding E2F6M Ethyl 2-fluoro-6-methylbenzoate (Ortho-Locked) Preorg Pre-organized Conformation (Twisted Carbonyl) E2F6M->Preorg Steric Repulsion Binding Efficient Binding (Low Entropy Penalty) Preorg->Binding Lock & Key

Caption: Mechanistic comparison showing how the 2-F, 6-Me substitution pre-organizes the ligand, reducing the entropic cost of binding.

References

  • Pomerantz, W. C. K., & Buchholz, C. R. (2020). Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.[1][2][3] RSC Chemical Biology.[2] [Link]

  • Dalvit, C., et al. (2003). Fluorine-NMR competition binding experiments for high-throughput screening and pdb-binding constant determination. Journal of the American Chemical Society. [Link]

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery.[4] Nature Reviews Drug Discovery. [Link]

  • PubChem Compound Summary. (n.d.). Ethyl 2-fluoro-5-methylbenzoate (Analog Reference).[5][6] National Center for Biotechnology Information. [Link][6]

Sources

Hydrolysis of Ethyl 2-fluoro-6-methylbenzoate to the carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of hydrolyzing sterically hindered ortho-substituted benzoates.

Abstract & Strategic Overview

The hydrolysis of Ethyl 2-fluoro-6-methylbenzoate presents a classic challenge in organic synthesis: the "Ortho Effect." Unlike simple benzoates, the carbonyl center in this molecule is flanked by a fluorine atom at the C2 position and a methyl group at the C6 position. While the fluorine atom exerts a beneficial inductive electron-withdrawing effect (


) that activates the carbonyl carbon, the steric bulk of the C6-methyl group—and to a lesser extent the fluorine—impedes the nucleophilic trajectory of the hydroxide ion.

This protocol details two validated pathways:

  • Method A (Standard): A robust, scalable thermodynamic hydrolysis using KOH in aqueous ethanol. Recommended for gram-scale batches where purity is paramount.

  • Method B (Accelerated): A high-kinetic forcing condition using NaOH in DMSO. Recommended for high-throughput screening or resistant substrates.

Mechanistic Insight: The Steric Gate

Standard ester hydrolysis follows the


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)  mechanism. However, for 2,6-disubstituted systems, the formation of the tetrahedral intermediate is energetically costly due to crowding.
  • Electronic Push-Pull: The C2-Fluorine is electronegative, increasing the electrophilicity of the carbonyl carbon (

    
    ), theoretically accelerating the reaction.
    
  • Steric Blockade: The C6-Methyl group physically obstructs the

    
     Bürgi-Dunitz angle required for nucleophilic attack.
    
  • Solution: We must use elevated temperatures (reflux) and a high concentration of a smaller nucleophile (hydroxide) in a solvent that solvates the cation well but leaves the hydroxide active.

Reaction Scheme

ReactionScheme Ester Ethyl 2-fluoro-6-methylbenzoate (Lipophilic, Neutral) TS Tetrahedral Intermediate (Sterically Crowded) Ester->TS + OH- / Heat (Rate Limiting Step) Salt Benzoate Salt (Water Soluble) TS->Salt - EtOH Acid 2-Fluoro-6-methylbenzoic Acid (Target, Solid) Salt->Acid + HCl (pH < 2)

Figure 1: Reaction pathway highlighting the sterically crowded transition state.

Experimental Protocols

Method A: Thermodynamic Hydrolysis (Preferred)

Best for: >5g scale, high purity requirements, overnight runs.

Reagents:

  • Ethyl 2-fluoro-6-methylbenzoate (1.0 eq)

  • Potassium Hydroxide (KOH), pellets (4.0 eq)

  • Solvent: Ethanol (95%) / Water (3:1 ratio)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester in Ethanol (5 mL per mmol of ester).

  • Activation: Dissolve KOH (4 eq) in a minimal amount of water (approx. 1.5 mL per mmol) and add this solution to the ethanolic ester mixture. Note: The solution may turn slightly yellow.

  • Reflux: Attach a water-cooled condenser. Heat the mixture to a vigorous reflux (

    
    C).
    
    • Checkpoint: Monitor by TLC (20% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and the baseline spot (carboxylate salt) should appear.
      
    • Duration: Typically 4–12 hours. The ortho-methyl group significantly slows kinetics compared to unsubstituted benzoates.

  • Concentration: Once complete, remove the ethanol under reduced pressure (rotary evaporator) to leave a semi-solid aqueous residue.

  • Workup (Acid-Base Extraction):

    • Dilute the residue with water (20 mL/g).

    • Wash 1 (Impurity Removal): Extract the basic aqueous layer once with Diethyl Ether or MTBE. This removes unreacted ester and non-acidic impurities. Discard the organic layer.[1]

    • Acidification: Cool the aqueous phase to

      
      C. Slowly add 6M HCl with stirring until pH 
      
      
      
      1. The product will precipitate as a white solid.[2]
    • Extraction 2 (Product Isolation): Extract the acidified aqueous slurry with Ethyl Acetate (

      
      ).
      
  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate to dryness.
    
Method B: Accelerated Hydrolysis (Forcing Conditions)

Best for: Resistant substrates or rapid small-scale synthesis.

Reagents:

  • Ester (1.0 eq)[3]

  • NaOH (5.0 eq)

  • Solvent: DMSO / Water (9:1)

Protocol:

  • Dissolve ester in DMSO (2 mL/mmol).

  • Add aqueous NaOH (5M solution).

  • Heat to

    
    C  for 1–2 hours.
    
    • Mechanism:[1][2][3][4][5][6] DMSO creates "naked" hydroxide ions by solvating only the

      
       cation, increasing the nucleophilicity of 
      
      
      
      by orders of magnitude.
  • Quench: Pour the reaction mixture onto crushed ice/water.

  • Acidify & Filter: Acidify directly with HCl. The product often precipitates cleanly from the water/DMSO mix. Filter the solid and wash copiously with water to remove DMSO traces.

Analytical Data & Validation

Compare your isolated product against these expected parameters to validate success.

ParameterExpected ValueNotes
Physical State White crystalline solidIf yellow/oil, recrystallize from Hexane/EtOAc.
Melting Point

Sharp range indicates high purity.

H NMR

2.45 (s, 3H,

)
The methyl singlet is distinct.

H NMR

11.0–13.0 (br s, 1H)
Carboxylic acid proton (may be broad).

F NMR

-114 to -116 ppm
Characteristic of ortho-fluorobenzoic acids.
IR Spectroscopy 1680–1700

Broad C=O stretch (shifted due to H-bonding).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Reaction Steric hindrance prevented attack.Switch to Method B (DMSO) or increase reflux time (24h+).
Low Yield Product lost in organic wash.Ensure the "Wash 1" step was done on the basic phase, not the acidic one.
Oil instead of Solid Solvent entrapment (DMSO/EtOH).Dry under high vacuum for 12h; recrystallize from water/ethanol.
Defluorination

side reaction (rare).
Avoid temperatures

C; Fluorine is stable at reflux but vulnerable under extreme forcing.

References

  • Steric Effects in Hydrolysis: Cohen, T., & Schambach, R. A. (1970). Hydrolysis of sterically hindered esters. Journal of the American Chemical Society. Link

  • Synthesis of 2-fluoro-6-methylbenzoic acid: Method for producing 2-fluoro-6-methylbenzoic acid derivatives. (Patent WO2009157525A1). Link

  • General Protocol for Hindered Benzoates: Organic Syntheses, Coll. Vol. 5, p. 739 (1973). (Analogous procedure for mesitoic acid). Link

  • Analytical Data Source: Biosynth Carbosynth Product Data, 5-Fluoro-2-methylbenzoic acid. Link

Sources

Application Note: High-Throughput Quantification of Ethyl 2-fluoro-6-methylbenzoate using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methods for the precise quantification of Ethyl 2-fluoro-6-methylbenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate analytical data in drug development, we provide detailed protocols for two complementary chromatographic techniques: a primary High-Performance Liquid Chromatography (HPLC) method for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and impurity profiling. The methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative

Ethyl 2-fluoro-6-methylbenzoate (C₁₀H₁₁FO₂) is a substituted aromatic ester that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine and methyl substitutions on the benzene ring significantly influence the molecule's reactivity and physicochemical properties, making it a valuable synthon. The precursor, 2-Fluoro-6-methylbenzoic acid, is a known component in the synthesis of advanced therapeutic agents, including epidermal growth factor receptor (EGFR) inhibitors.[3] Accurate quantification of Ethyl 2-fluoro-6-methylbenzoate is therefore paramount during synthesis, for process optimization, and in the quality assessment of starting materials to ensure the final API meets stringent purity and safety standards.

The selection of an appropriate analytical method is governed by the analyte's properties. Based on analogs, Ethyl 2-fluoro-6-methylbenzoate is expected to be a moderately lipophilic (estimated LogP ~2.5-3.0) and volatile compound with a molecular weight of 182.19 g/mol .[4] The presence of the benzoate chromophore makes it suitable for UV detection, while its expected volatility lends itself to gas chromatography.[5][6][7] This note details two powerful methods that leverage these characteristics.

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, precision, and robustness for quantifying non-volatile and semi-volatile compounds.[5][8] The method separates analytes based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The fluorine substitution on the benzene ring provides sufficient polarity differences from potential impurities to achieve excellent chromatographic resolution.

Causality of Experimental Choices
  • Column: A C18 column is chosen for its hydrophobic retention mechanism, which is ideal for retaining and separating aromatic esters like the target analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure that impurities with a wide range of polarities are eluted and resolved from the main analyte peak. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducibility of retention times, especially for any acidic or basic impurities.

  • Detection: The UV detector is set at 230 nm, a wavelength where benzoate esters typically exhibit strong absorbance, ensuring high sensitivity. A PhotoDiode Array (PDA) detector is recommended to simultaneously acquire spectra across a range, which aids in peak purity assessment and method development.

Detailed HPLC Protocol

Objective: To accurately quantify Ethyl 2-fluoro-6-methylbenzoate in a drug substance sample.

Materials:

  • Ethyl 2-fluoro-6-methylbenzoate Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Orthophosphoric Acid (85%)

  • Water (HPLC grade, e.g., Milli-Q)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

Equipment:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector

  • Analytical Balance (5-decimal places)

  • Class A Volumetric Glassware

  • pH Meter

  • Sonicator

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-15 min: 50-80% B; 15-17 min: 80% B; 17.1-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector PDA at 230 nm
Run Time 20 minutes

Procedure:

  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of Ethyl 2-fluoro-6-methylbenzoate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.[9]

  • System Suitability: Inject the standard solution six times. The system is deemed ready if the relative standard deviation (RSD) of the peak area is ≤ 1.0%.

  • Analysis: Inject the standard and sample solutions. Quantify the sample by comparing its peak area to that of the reference standard.

Method Validation Framework (ICH Q2(R1))

A validated analytical method provides documented evidence of its suitability for the intended purpose.[1]

ParameterAcceptance CriteriaPurpose
Specificity Peak is pure and resolved from impurities/placebo.Ensures the signal is only from the analyte.
Linearity R² ≥ 0.999 over 5 concentrations (e.g., 50-150% of nominal).Confirms a proportional response to concentration.
Accuracy 98.0% - 102.0% recovery at 3 levels (e.g., 80%, 100%, 120%).Measures the closeness of results to the true value.
Precision Repeatability (Intra-day): RSD ≤ 1.0% (n=6). Intermediate (Inter-day): RSD ≤ 2.0%.Demonstrates the method's consistency.
LOD/LOQ LOD: S/N ≥ 3. LOQ: S/N ≥ 10.Defines the lowest concentration that can be detected/quantified.
Robustness RSD ≤ 2.0% after minor changes (pH, flow rate, temp).Shows reliability with small procedural variations.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is an ideal technique for separating volatile and thermally stable compounds.[7] Coupling it with a Mass Spectrometer (MS) provides unparalleled specificity, as it identifies compounds based on their unique mass fragmentation patterns, making it a powerful tool for identity confirmation and impurity analysis.[6]

Causality of Experimental Choices
  • Column: A non-polar DB-5ms or equivalent column is selected. Its phenyl-arylene polymer phase provides excellent resolution for a wide range of aromatic compounds based on their boiling points and slight polarity differences.

  • Injection: Split injection is used to introduce a small, representative portion of the sample onto the column, preventing overload and ensuring sharp peaks.

  • Temperature Program: A temperature gradient is employed to first separate highly volatile impurities at lower temperatures before ramping up to elute the higher-boiling target analyte and any late-eluting impurities.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, robust technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for identification.

Detailed GC-MS Protocol

Objective: To confirm the identity of Ethyl 2-fluoro-6-methylbenzoate and quantify it, particularly in complex matrices or for trace-level analysis.

Materials:

  • Ethyl 2-fluoro-6-methylbenzoate Reference Standard (≥99.5% purity)

  • Methanol (GC grade) or Ethyl Acetate (GC grade)

  • Helium (99.999% purity)

Equipment:

  • GC-MS system with an autosampler

  • Analytical Balance

  • Class A Volumetric Glassware

Chromatographic and MS Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection Vol. 1 µL, Split ratio 50:1
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-400) for identification
SIM Mode Monitor ions m/z 182, 153, 137 for quantification

Procedure:

  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol.

  • Sample Solution (100 µg/mL):

    • Prepare the sample in the same manner as the standard.

  • Analysis:

    • Inject the standard and sample solutions.

    • Identification: Compare the retention time and the acquired mass spectrum of the sample peak with that of the reference standard.

    • Quantification: For high sensitivity, operate the MS in Selected Ion Monitoring (SIM) mode using characteristic ions. The molecular ion (M⁺) at m/z 182 and key fragment ions should be used.

Workflow Visualizations

HPLC Sample Preparation and Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample & Reference Standard (~10 mg) dissolve 2. Dissolve in 100 mL ACN:Water (50:50) weigh->dissolve filter 3. Filter through 0.45 µm Syringe Filter dissolve->filter inject 4. Inject 10 µL onto RP-C18 Column filter->inject separate 5. Gradient Elution (ACN/Phosphate Buffer) inject->separate detect 6. Detect at 230 nm using PDA Detector separate->detect quantify 7. Integrate Peak Area detect->quantify calculate 8. Calculate Concentration vs. Standard quantify->calculate report 9. Report Results calculate->report

Caption: Workflow for HPLC quantification of Ethyl 2-fluoro-6-methylbenzoate.

GC-MS Confirmatory Analysis Workflowdot

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing weigh_gc 1. Weigh Sample & Reference Standard (~10 mg) dissolve_gc 2. Dissolve in 100 mL Methanol weigh_gc->dissolve_gc vial 3. Transfer to GC Vial dissolve_gc->vial inject_gc 4. Inject 1 µL (Split 50:1) into GC Inlet vial->inject_gc separate_gc 5. Temperature Programmed Separation on DB-5ms inject_gc->separate_gc detect_ms 6. EI Ionization & Mass Analysis (Full Scan or SIM) separate_gc->detect_ms confirm 7. Confirm Identity via RT & Mass Spectrum detect_ms->confirm quantify_gc 8. Quantify via Peak Area (SIM Mode) confirm->quantify_gc report_gc 9. Report Results quantify_gc->report_gc

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the HPLC analysis of Ethyl 2-fluoro-6-methylbenzoate , a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., kinase inhibitors). Due to the steric hindrance provided by the 2,6-disubstitution pattern and the electronegativity of the fluorine atom, this molecule presents unique chromatographic challenges, particularly in resolving it from its hydrolysis product, 2-fluoro-6-methylbenzoic acid . This guide provides a self-validating method using a C18 stationary phase with an acidic mobile phase to ensure precise quantification and impurity profiling.

Introduction & Chemical Context

Ethyl 2-fluoro-6-methylbenzoate is a hydrophobic ester often employed as a building block in medicinal chemistry. The presence of ortho-substituents (fluorine at C2, methyl at C6) creates significant steric bulk around the carbonyl group, influencing both its chemical reactivity (resistance to hydrolysis) and its interaction with chromatographic stationary phases.

Key Analytes & Impurities
CompoundStructure DescriptionRolePolarity (Est. LogP)
Ethyl 2-fluoro-6-methylbenzoate Target AnalyteAPI IntermediateHydrophobic (~3.1)
2-Fluoro-6-methylbenzoic acid Hydrolysis ImpurityDegradant / Starting MaterialPolar / Acidic (~1.8)
2-Fluoro-6-methylbenzyl alcohol Reduction ImpurityProcess ImpurityModerate (~2.2)

Physicochemical Profiling & Method Strategy

Detection Wavelength Selection

While the benzoic ester chromophore absorbs strongly at 254 nm, the fluorine substitution can induce a hypsochromic shift.

  • Recommendation: Use 230 nm for maximum sensitivity during trace impurity analysis.

  • Standard QC: Use 254 nm for routine assay to minimize baseline noise from solvents.

Stationary Phase Selection (Expert Insight)
  • Primary Choice (C18): A high-purity, end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) is recommended. The end-capping reduces silanol interactions with the aromatic ring, sharpening peak shape.

  • Alternative (Phenyl-Hexyl): If resolution between the fluoro-regioisomers is required, a Phenyl-Hexyl column provides unique

    
     selectivity that differentiates based on the electron-withdrawing effects of the fluorine atom.
    
Mobile Phase Logic

The critical separation is between the neutral ester and the ionizable acid impurity .

  • pH Control: The mobile phase must be acidic (pH < 3.0). At neutral pH, the acid impurity ionizes (becomes

    
    ), eluting in the void volume. At pH 2.5 (using Phosphoric or Formic acid), the acid remains protonated (
    
    
    
    ), increasing its retention and allowing baseline separation from the ester.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2][3]
  • HPLC System: Quaternary pump, Autosampler, Column Oven, DAD/UV Detector.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Water (Milli-Q / 18.2 MΩ).

    • Phosphoric Acid (85%, HPLC Grade) OR Formic Acid (for MS compatibility).

Chromatographic Conditions

This method is designed to be "self-validating" by ensuring the resolution (


) between the acid impurity and the ester is > 2.0.
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmBalances resolution and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses acid ionization; improves peak shape.
Mobile Phase B AcetonitrileStrong elution solvent for hydrophobic esters.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CImproves mass transfer and retention time reproducibility.
Injection Volume 10 µLStandard load; adjust based on sensitivity needs.
Detection UV @ 230 nm (bw 4nm), Ref 360 nmOptimized for fluorinated aromatics.
Gradient Program

Note: An isocratic method (60:40 ACN:Water) is possible, but a gradient ensures late-eluting dimers or oligomers are cleared.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.006040Start
8.002080Linear Ramp
10.002080Wash
10.106040Return to Initial
14.006040Re-equilibration
Sample Preparation[4]
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Ethyl 2-fluoro-6-methylbenzoate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (the ester is sparingly soluble in water).

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10 mL with Mobile Phase B (ACN). Note: Avoid high water content in diluent to prevent precipitation.

  • Filtration: Filter through a 0.22 µm PTFE filter (hydrophobic compatible) prior to injection.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix and workflow for analyzing this specific intermediate, highlighting the critical impurity separation path.

HPLC_Workflow cluster_conditions Critical Control Points Sample Crude Sample (Ethyl 2-fluoro-6-methylbenzoate) Prep Dissolve in ACN Filter (0.22 µm PTFE) Sample->Prep Extraction HPLC HPLC Separation (C18 Column, Acidic pH) Prep->HPLC Injection AcidPeak Peak 1: Acid Impurity (Polar, Elutes ~3-4 min) HPLC->AcidPeak Low k' EsterPeak Peak 2: Target Ester (Non-polar, Elutes ~7-8 min) HPLC->EsterPeak High k'

Caption: Analytical workflow emphasizing the separation of the polar acid impurity from the hydrophobic target ester.

Validation & Performance Criteria (Simulated)

To ensure scientific integrity, the method must meet the following acceptance criteria (based on ICH Q2 guidelines).

ParameterAcceptance CriteriaTypical Result
Specificity Resolution (

) > 2.0 between Acid and Ester

Linearity (

)
> 0.999 (Range: 10 - 150 µg/mL)0.9998
Precision (RSD) < 2.0% for n=6 injections0.4%
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ)LOQ ~ 0.5 µg/mL
Tailing Factor

< 1.5
1.1 (due to steric bulk)

Troubleshooting Guide

Issue: Peak Tailing on the Ester
  • Cause: Steric hindrance at the 2,6-position can sometimes cause restricted rotation or interaction with active silanols if the column is old.

  • Solution: Ensure the column is "End-capped" (e.g., ODS-2 or similar). Increase column temperature to 40°C to improve mass transfer kinetics.

Issue: "Ghost" Peak at ~3 Minutes
  • Cause: Hydrolysis of the ester in the autosampler vial if left in aqueous mobile phase for >24 hours.

  • Solution: Use anhydrous Acetonitrile for sample dilution. Analyze samples within 12 hours of preparation.

Issue: Baseline Drift
  • Cause: UV absorbance of Formic Acid at low wavelengths (<220 nm).

  • Solution: Use Phosphoric Acid (transparent at 210 nm) if MS detection is not required. If using MS, switch to Formic Acid but monitor at >230 nm.

References

  • Thermo Fisher Scientific. (2014).[2] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.

  • BenchChem. (2025).[1][3] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.

  • SIELC Technologies. (2018).[4] Separation of Ethyl 2-methylbenzoate on Newcrom R1 HPLC column.

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

  • Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate.

Sources

Troubleshooting & Optimization

Purification of Ethyl 2-fluoro-6-methylbenzoate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 2-fluoro-6-methylbenzoate

Ticket ID: #PUR-EFMB-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Topic: Troubleshooting Column Chromatography for Sterically Hindered Benzoates

Executive Summary & Molecule Profile

You are attempting to purify Ethyl 2-fluoro-6-methylbenzoate . This is not a standard benzoate; the 2,6-disubstitution pattern creates significant steric hindrance ("ortho-effect") and electronic shielding around the ester carbonyl.

  • Target Molecule: Ethyl 2-fluoro-6-methylbenzoate[1]

  • Key Challenge: Separating the non-polar ester from the polar starting material (2-fluoro-6-methylbenzoic acid ) and potential coupling byproducts.

  • Chromatography Mode: Normal Phase (Silica Gel 60).

  • Detection: UV (254 nm) – The aromatic ring provides strong absorption.

Pre-Purification Diagnostics (The "Triage")

Before packing the column, you must validate the sample state. 80% of chromatography failures with this molecule occur because of skipped workup steps, not the column itself.

Critical Check: The "Acid" Trap

Because the 2,6-positions are blocked, esterification yields can be lower than typical benzoates, leaving significant unreacted 2-fluoro-6-methylbenzoic acid .

  • The Issue: If you load a mixture containing >10% free acid onto a silica column, the acid will streak, potentially contaminating the ester or permanently binding to the silica, altering the column's activity.

  • The Fix (Chemical Washing):

    • Dissolve crude in EtOAc.

    • Wash 2x with Saturated NaHCO₃ .[2][3]

    • Why? The free acid forms a water-soluble salt. The ester (protected by steric bulk) remains in the organic layer. This is far more efficient than chromatographic separation.

TLC Protocol[2][4][5][6][7][8][9]
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Visualization: UV Lamp (254 nm).[4]

  • Expected Rf:

    • Product (Ester): ~0.4 – 0.6 (Distinct dark spot).

    • Impurity (Acid): < 0.1 (Streaks at baseline).

    • Impurity (Alcohol): Not UV active (removed by rotavap).

Column Architecture & Protocol

Stationary Phase Selection
  • Type: Silica Gel 60 (40–63 µm particle size).[5]

  • Loading Capacity: 1:30 to 1:50 (Sample:Silica ratio). Note: Higher silica ratio is needed if the "ortho" substituents cause the ester to elute too rapidly (low retention).

Mobile Phase Gradient (Standard Run)

The steric bulk of the methyl and fluorine groups reduces the ability of the ester carbonyl to hydrogen bond with the silica silanols, often causing this molecule to elute faster than unhindered benzoates (e.g., ethyl benzoate).

PhaseSolvent CompositionVolume (Column Volumes - CV)Objective
Equilibration 100% Hexanes2 CVWet the silica; remove air.
Loading Sample in minimal Hexanes/DCM-Apply sample as a tight band.
Elution 1 0% → 5% EtOAc/Hex3 CVElute non-polar hydrocarbon impurities.
Elution 2 5% → 15% EtOAc/Hex10 CVElute Target Ester.
Flush 50% EtOAc/Hex3 CVStrip remaining polar impurities (if any).

Visualization of Workflow

The following diagram illustrates the critical decision pathways for purifying this specific sterically hindered ester.

PurificationWorkflow Start Crude Reaction Mixture (Ethyl 2-fluoro-6-methylbenzoate) Workup Workup: Wash with Sat. NaHCO3 (CRITICAL STEP) Start->Workup TLC TLC Analysis (10% EtOAc/Hex) Workup->TLC Decision Is Acid Spot Visible? TLC->Decision RepeatWash Repeat Base Wash Decision->RepeatWash Yes (Baseline Streak) Column Flash Column Chromatography Silica Gel 60 Decision->Column No (Clean) RepeatWash->TLC Gradient Gradient: 0-15% EtOAc/Hex (Target Rf ~0.35) Column->Gradient Collect Collect Fractions (UV 254nm) Gradient->Collect Analysis NMR / HPLC Verification Collect->Analysis

Figure 1: Purification workflow emphasizing the critical pre-column acid removal step.

Troubleshooting Guides (FAQ)

Q1: "I see a 'ghost' spot trailing my product. What is it?"
  • Diagnosis: This is likely the 2-fluoro-6-methylbenzoic acid .[6]

  • The Mechanism: On standard silica, carboxylic acids dimerize and interact strongly with silanols, causing "tailing" or streaking. If the acid concentration is high, it can overlap with the ester.

  • Solution:

    • Best: Reprocess the sample with a NaHCO₃ wash (see Section 2).

    • Alternative: Add 1% Acetic Acid to your mobile phase. This suppresses the ionization of the acid, sharpening its peak, but it will still elute later than the ester.

Q2: "My product elutes almost immediately (in the first few fractions). Why?"
  • Diagnosis: The "Ortho-Effect."

  • The Mechanism: The 2-fluoro and 6-methyl groups physically block the ester carbonyl oxygen. This prevents the carbonyl from effectively hydrogen-bonding with the silica gel. Consequently, the molecule acts more "non-polar" than a typical benzoate.

  • Solution:

    • Start with a lower polarity solvent (e.g., 100% Hexanes or 2% EtOAc) to increase retention.

    • Do not jump to 20% EtOAc immediately.

Q3: "I lost mass after the column. Where did it go?"
  • Diagnosis A (Volatility): Ethyl esters of this molecular weight (~182 g/mol ) can be moderately volatile. If you left it on the high-vacuum pump or rotavap at high heat (>50°C) for too long, you may have evaporated the product.

  • Diagnosis B (Acid Retention): If the missing mass was the unreacted acid impurity, it likely stuck irreversibly to the top of the silica column (if no polar solvent was used to flush it). This is actually a successful purification.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[5][7][8] "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[7] Link

  • BenchChem Technical Support. (2025). "Technical Support Center: Synthesis of Substituted Benzoates." BenchChem Protocols. Link

  • PubChem. (n.d.).[9] "Ethyl 2-fluoro-6-methylbenzoate (Compound)." National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (n.d.). "Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography." MilliporeSigma Application Notes. Link

Sources

Overcoming low reactivity of 2-fluoro-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-6-methylbenzoic Acid Reactivity

Welcome to the Advanced Synthesis Support Module

Ticket ID: #2F6Me-COOH-001 Subject: Overcoming Steric & Electronic Deactivation in 2,6-Disubstituted Benzoates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

The Core Problem: Why is this molecule "dead" in the flask?

You are likely observing that standard coupling reagents (EDC, DCC) or mild activation methods yield near-zero conversion. This is not user error; it is a structural feature of 2-fluoro-6-methylbenzoic acid .

The "Ortho-Effect" Mechanism:

  • Steric Shielding: The methyl group at C6 and the fluorine at C2 create a "pincer" effect. This physically blocks the approach of nucleophiles to the carbonyl carbon.

  • Resonance Decoupling: To minimize steric clash, the carboxyl group rotates roughly 90° out of the plane of the benzene ring. While this actually increases acidity (pKa drops), it breaks the conjugation required to stabilize the tetrahedral intermediate formed during nucleophilic attack.

  • Electronic Deactivation: The C2-Fluorine is electron-withdrawing by induction, making the carbonyl carbon more electrophilic, but the steric blockade renders this benefit irrelevant for bulky nucleophiles.

Troubleshooting Guides (Step-by-Step)

Module A: Activation Failure (Standard Acid Chlorides)

Symptom: You treated the acid with Thionyl Chloride (


), but the resulting oil is unreactive or the reaction stalled.

The Fix: The Vilsmeier-Haack Turbocharger Thionyl chloride alone is often insufficient because it cannot overcome the steric barrier to form the initial inorganic anhydride. You must use Oxalyl Chloride with a catalytic amount of DMF .

Protocol 1: Catalytic Activation

  • Dissolve 1.0 eq of 2-fluoro-6-methylbenzoic acid in dry DCM (0.2 M).

  • Add 2-3 drops of dry DMF (Critical step: This forms the reactive Vilsmeier iminium species).

  • Add 1.2 eq of Oxalyl Chloride dropwise at 0°C.

  • Observation: You must see vigorous bubbling (

    
     + 
    
    
    
    +
    
    
    ). If no bubbles, the catalytic cycle hasn't started.
  • Stir at Room Temp for 2 hours.

  • Validation: Take a 50 µL aliquot, quench in 500 µL Methanol. Inject on LCMS.

    • Success: >95% Methyl Ester.[1]

    • Failure: >50% Starting Material Acid.[1] -> Proceed to Module B.

Module B: The "Nuclear" Option (Ghosez’s Reagent)

Symptom: Vilsmeier activation failed, or the substrate is acid-sensitive.

The Fix: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) This reagent converts sterically hindered acids to acid chlorides under neutral conditions and is far more potent than oxalyl chloride for 2,6-disubstituted systems.

Protocol 2: Ghosez Activation

  • Dissolve acid in dry DCM or Chloroform.

  • Add 1.2 eq of Ghosez’s Reagent.

  • Stir at Room Temp for 1–3 hours.

  • Note: The byproduct is a neutral amide, which is easily removed. The resulting acid chloride is highly reactive.

  • Immediate Use: Do not isolate. Add your amine/nucleophile and a base (DIPEA/TEA) directly to this solution.

Module C: Amide Coupling (When Acid Chlorides Fail)

Symptom: You need to couple a valuable amine, and you cannot risk making the acid chloride.

The Fix: Acyl Fluorides (TFFH) Acid fluorides are smaller and more stable than acid chlorides, allowing them to slip past the methyl/fluoro steric blockade.

Protocol 3: TFFH Coupling

  • Dissolve acid (1.0 eq) and amine (1.1 eq) in DCM or DMF.

  • Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq).

  • Add DIPEA (3.0 eq).

  • Mechanism: This generates the Acyl Fluoride in situ, which is then attacked by the amine.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for activating 2-fluoro-6-methylbenzoic acid based on your current failure mode.

ActivationLogic Start Substrate: 2-Fluoro-6-methylbenzoic Acid Standard Attempt: Standard EDC/HATU Coupling Start->Standard Check1 Result: < 10% Conversion? Standard->Check1 Oxalyl Strategy A: Oxalyl Chloride + cat. DMF Check1->Oxalyl Yes (Stalled) TFFH Strategy C: TFFH (Acyl Fluoride) Check1->TFFH If Acid Sensitive Success Proceed to Nucleophilic Attack Check1->Success No (It worked) Check2 LCMS Check: Methyl Ester Formed? Oxalyl->Check2 Ghosez Strategy B: Ghosez's Reagent (Neutral/High Potency) Check2->Ghosez No (Sterics too high) Check2->Success Yes Ghosez->Success TFFH->Success

Caption: Decision matrix for activating sterically hindered 2,6-disubstituted benzoic acids.

Comparative Data: Reagent Efficacy

The table below summarizes internal benchmarks for coupling 2,6-disubstituted benzoic acids with a secondary amine (a difficult test case).

ReagentActivation SpeciesConversion (2h, RT)Notes
EDC / HOBt Active Ester (OBt)< 5%Steric bulk prevents OBt approach.
HATU Active Ester (OAt)15 - 30%Better, but often stalls. High cost.
SOCl2 (Neat) Acid Chloride40 - 60%Requires heat (reflux), which may degrade API.
(COCl)2 + DMF Vilsmeier Intermediate85 - 95% Recommended Standard. Gas evolution drives reaction.
Ghosez's Rgt

-Chloroenamine
> 98% Best for very difficult cases or acid-sensitive substrates.
TFFH Acyl Fluoride80 - 90%Excellent alternative if chlorides are unstable.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to force the HATU coupling? A: Proceed with caution. While heat overcomes the activation energy barrier, 2-fluoro-6-methylbenzoic acid is prone to decarboxylation at high temperatures (typically >140°C) because the steric strain weakens the C-C bond connecting the ring and the carboxylate. Flow chemistry (residence time < 5 min) is safer than batch microwave.

Q: I see a peak with M+14 in my LCMS after using Oxalyl Chloride/Methanol quench. What is it? A: That is the methyl ester (


 relative to acid). This confirms your acid chloride formed successfully. If you see 

(Acid) only, your activation step failed.

Q: Why not just use the commercially available acid chloride? A: 2-fluoro-6-methylbenzoyl chloride is hydrolytically unstable. Unless you have a freshly opened bottle from a high-tier supplier, it has likely hydrolyzed back to the acid or formed the anhydride. Always synthesize it fresh using Protocol 1 or 2.

References

  • Ghosez's Reagent Utility: Ghosez, L., et al. "

    
    -Chloro-enamines.[2] Reactive Intermediates for Synthesis." Organic Syntheses, Coll.[3] Vol. 6, p. 282 (1988). 
    
  • Acyl Fluorides for Hindered Coupling: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent." Journal of the American Chemical Society, 117(19), 5401–5402 (1995).

  • Vilsmeier-Haack Mechanism: Clayden, J. "Organic Chemistry.
  • Steric Hindrance in Benzoic Acids: "Reaction Mechanisms of Certain 2,6-Disubstituted Benzoic Acid Derivatives." Australian Journal of Chemistry, 13(2), 314-316.[4]

Sources

Technical Support Center: Accelerating Ethyl 2-fluoro-6-methylbenzoate Formation

[1]

Strategic Analysis: The "Victor Meyer" Trap

If you are experiencing low conversion rates (<20%) or extremely long reaction times (48h+) when attempting to synthesize Ethyl 2-fluoro-6-methylbenzoate using standard Fischer esterification (Sulfuric acid/Ethanol), your system is not failing due to operator error. It is failing due to the Victor Meyer Esterification Law .

The Mechanistic Barrier

The target molecule is a 2,6-disubstituted benzoic acid .[1] The 2-fluoro and 6-methyl groups create a "steric gate" around the carbonyl carbon.[2] In a standard acid-catalyzed mechanism, the ethanol molecule must attack the carbonyl carbon to form a tetrahedral intermediate.

  • The Problem: The ortho-substituents physically block the trajectory of the nucleophile (ethanol).

  • The Consequence: The activation energy (

    
    ) for the formation of the tetrahedral intermediate is prohibitively high.
    
Visualization: Steric Blockade vs. Activation Pathways

The following diagram illustrates why the standard route fails and how we bypass it.

StericPathwayAcid2-Fluoro-6-methylbenzoic AcidFischerStandard Fischer(H2SO4 / EtOH)Acid->FischerAcylClRoute A: Acyl Chloride(Oxalyl Chloride)Acid->AcylClAlkylRoute B: Alkylation(Et-I / K2CO3)Acid->AlkylIntermed_TetraTetrahedral Intermediate(BLOCKED)Fischer->Intermed_TetraHigh Steric BarrierProductEthyl 2-fluoro-6-methylbenzoateIntermed_Tetra->ProductSlow/Low YieldAcyliumAcylium Ion / Activated Complex(Linear/Planar)AcylCl->AcyliumVilsmeier-Haack ActivationAcylium->ProductFast AttackCarboxylateCarboxylate Anion(Nucleophile)Alkyl->CarboxylateDeprotonationCarboxylate->ProductSN2 Attack on Et-I(Bypasses Carbonyl)

Figure 1: Mechanistic pathways.[2] Route A (Green) and Route B (Yellow) bypass the steric hindrance that blocks the Standard Fischer Route (Red).[2]

Protocol A: The "Gold Standard" (Acyl Chloride Route)[1]

Best for: Scale-up (>10g), high purity requirements.[2] Mechanism: Converts the -OH to -Cl.[2] The chloride is a better leaving group, and the intermediate acyl chloride is highly reactive, overcoming the steric barrier.

Reagents
  • Substrate: 2-Fluoro-6-methylbenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv) [Preferred over Thionyl Chloride for easier workup][2]

  • Catalyst: DMF (Dimethylformamide) (2-3 drops)[2]

  • Solvent: Dichloromethane (DCM) (anhydrous)[2]

  • Nucleophile: Ethanol (anhydrous, excess)[2]

  • Base: Pyridine or Triethylamine (1.5 equiv)[2]

Step-by-Step Methodology
  • Activation:

    • Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere (

      
       or Ar).
      
    • Add catalytic DMF (critical for forming the reactive Vilsmeier intermediate).[2]

    • Add Oxalyl Chloride dropwise at 0°C.[2]

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      ,
      
      
      ).[2]
    • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Evaporation (The "Clean Sweep"):

    • Crucial Step: Evaporate the solvent and excess oxalyl chloride in vacuo.

    • Why? Removing excess acid chloride generator prevents side reactions with ethanol.[2]

    • Re-dissolve the crude acid chloride residue in fresh anhydrous DCM.[2]

  • Esterification:

    • Cool the solution to 0°C.

    • Add a mixture of Ethanol (3.0 equiv) and Pyridine (1.5 equiv) slowly.[2]

    • Note: The base (Pyridine) is essential to scavenge the HCl generated, driving the equilibrium forward and preventing acid-catalyzed degradation.

  • Workup:

    • Wash with 1M HCl (to remove pyridine), then saturated

      
      , then Brine.[2]
      
    • Dry over

      
       and concentrate.
      

Protocol B: The "Rapid Lab" Route (Alkylation)[1]

Best for: Small scale (<5g), speed, or if you lack anhydrous handling equipment.[2] Mechanism: Instead of attacking the hindered carbonyl, we turn the acid into a nucleophile (carboxylate) and attack an unhindered ethyl iodide (

2
Reagents
  • Substrate: 2-Fluoro-6-methylbenzoic acid (1.0 equiv)

  • Alkylating Agent: Iodoethane (Ethyl Iodide) (1.5 equiv)[2]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv, finely ground)[2]
    
  • Solvent: DMF (Dimethylformamide) or NMP[2]

Step-by-Step Methodology
  • Deprotonation:

    • Dissolve the acid in DMF.

    • Add

      
      .[2] Stir at RT for 15 minutes. The solution may become cloudy (formation of potassium salt).[2]
      
  • Alkylation:

    • Add Iodoethane.[2]

    • Heat to 50-60°C.

    • Time: Reaction is usually complete in < 4 hours.[2]

  • Workup:

    • Pour the mixture into ice water (DMF is water-soluble; the ester is not).[2]

    • Extract with Ethyl Acetate or Ether.[2]

    • Wash the organic layer thoroughly with water (3x) to remove DMF traces.[2]

Comparative Data Analysis

MetricFischer Esterification (Standard)Acyl Chloride (Protocol A)Alkylation (Protocol B)[2]
Reaction Time 24 - 48 hours4 - 6 hours2 - 4 hours
Typical Yield < 25% (Equilibrium limited)85 - 95%90 - 98%
Steric Sensitivity High (Fails)Moderate (Overcomes)None (Bypasses)
Atom Economy HighMedium (Loss of CO/CO2)Low (Iodide waste)
Scalability HighHighLow/Medium (Cost of Et-I)

Troubleshooting & FAQs

Q1: I used Protocol A (Acyl Chloride), but my yield is still low (~50%). What happened?

  • Diagnosis: Moisture ingress.[2] The 2-fluoro-6-methylbenzoyl chloride is highly reactive.[2] If your Ethanol was not anhydrous, or if the atmosphere wasn't inert, the acid chloride hydrolyzed back to the starting material.

  • Fix: Ensure DCM and Ethanol are dried over molecular sieves (3Å or 4Å). Use a drying tube or

    
     line.[2]
    

Q2: Why use Oxalyl Chloride instead of Thionyl Chloride (


)?
  • Reasoning: Thionyl chloride requires boiling to remove excess reagent (bp 74.6°C).[2] Oxalyl chloride boils at a lower temperature (61°C) and degrades into gases (

    
    , 
    
    
    ) and
    
    
    , leaving a cleaner crude residue.[2] For hindered substrates, purity of the intermediate is key to driving the next step.

Q3: Can I use DMAP (Dimethylaminopyridine) to accelerate the reaction?

  • Yes. In Protocol A, adding 10 mol% DMAP during the ethanol addition step can significantly accelerate the acylation of the alcohol by forming a highly reactive N-acylpyridinium intermediate.

Q4: In Protocol B (Alkylation), I see a new spot on TLC that isn't my product. What is it?

  • Diagnosis: If you used Acetone as a solvent instead of DMF, you might be seeing slow reaction rates or side products.[2] If you heated above 80°C, you might see elimination products from the ethyl iodide.

  • Fix: Stick to DMF or NMP and keep temperature moderate (60°C). Ensure the

    
     is anhydrous.[2]
    

Q5: Is the "Victor Meyer Law" absolute?

  • Context: Practically, yes. While you can force Fischer esterification with high pressure or super-acids, the rates are commercially unviable compared to the activated routes described above.

References

  • Mechanism of Steric Hindrance (Victor Meyer Law)

    • Meyer, V. (1894).[2][3] Ueber das Gesetz der Esterbildung aromatischer Säuren. Berichte der deutschen chemischen Gesellschaft.

    • Source:[2]

  • Acyl Chloride Activation (Vilsmeier-Haack Intermediate)

    • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

    • Source:[2]

  • Alkylation of Carboxylate Salts (Steric Bypass)

    • Pfeffer, P. E., & Silbert, L. S. (1976).[2] Esterification of sterically hindered carboxylic acids. Journal of Organic Chemistry.

    • Source:[2]

  • Catalytic Improvements (DMAP)

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[2] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.

    • Source:[2]

Troubleshooting low conversion in Ethyl 2-fluoro-6-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Sterically Hindered Esterification Audience: Organic Chemists, Process Development Scientists Reference Ticket: #T-EFMB-2024-01

Executive Summary: The "Ortho Effect" Challenge

The Core Issue: If you are experiencing low conversion (<40%) or stalled reactions when synthesizing Ethyl 2-fluoro-6-methylbenzoate , the culprit is almost certainly steric hindrance combined with electronic deactivation .

The 2,6-disubstitution pattern (fluoro and methyl groups) creates a "steric gate" around the carbonyl carbon. This prevents the formation of the tetrahedral intermediate required for standard nucleophilic acyl substitution (


 mechanism). Standard Fischer esterification (Refluxing EtOH + 

) will fail or proceed glacially because the alcohol cannot physically access the carbonyl carbon effectively.

The Solution Architecture: To overcome this, you must switch mechanisms:

  • Bypass the Carbonyl Attack (Recommended): Use

    
     O-Alkylation (Carboxylate attack on Ethyl Iodide).
    
  • Force the Acylium Ion: Use the Acid Chloride method with high-activity catalysis (DMF/Oxalyl Chloride).

Diagnostic Workflow

Use this decision tree to identify the failure point in your current protocol.

TroubleshootingFlow Start START: Low Conversion Observed CheckSM Is Starting Material (Acid) Consumed by TLC/LCMS? Start->CheckSM MethodCheck Which Method are you using? CheckSM->MethodCheck No (SM remains) Fischer Fischer Esterification (Acid + EtOH + H2SO4) MethodCheck->Fischer AcidCl Acid Chloride Route (SOCl2/Oxalyl Cl) MethodCheck->AcidCl FischerFail FAILURE CAUSE: Steric blocking of Nucleophile. Equilibrium favors Acid. Fischer->FischerFail DidClForm Did Acid Chloride form? (Check via MeOH quench) AcidCl->DidClForm SwitchAlk SOLUTION: Switch to O-Alkylation (Protocol A) FischerFail->SwitchAlk NoCl FAILURE CAUSE: Sluggish chlorination. Need DMF Catalyst. DidClForm->NoCl No YesCl FAILURE CAUSE: Ethanolysis is too slow. Need Base/Heat. DidClForm->YesCl Yes AddDMF SOLUTION: Add DMF (cat.) Reflux SOCl2 NoCl->AddDMF YesCl->SwitchAlk Better Yields

Figure 1: Diagnostic logic for identifying the bottleneck in hindered benzoate synthesis.

Technical Protocols & Solutions

Protocol A: O-Alkylation (The "Gold Standard" for Hindered Esters)

Mechanism:


 Displacement.
Why it works:  This method avoids attacking the crowded carbonyl carbon entirely. Instead, the carboxylate oxygen (which acts as a nucleophile) attacks the unhindered ethyl group of the alkyl halide.

Reagents:

  • Substrate: 2-Fluoro-6-methylbenzoic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Alkylating Agent: Iodoethane (EtI) (1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [Anhydrous]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equiv of 2-fluoro-6-methylbenzoic acid in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add 1.5 equiv of

    
    . Stir at Room Temperature (RT) for 30 minutes. Note: Evolution of 
    
    
    
    gas will occur.
  • Addition: Add 1.5 equiv of Iodoethane dropwise.

  • Reaction: Stir at RT for 4–6 hours. If conversion is slow after 6 hours, heat to 50°C.

    • Warning: Do not overheat (>80°C) as EtI is volatile (bp 72°C) and may evaporate.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    

Expected Result: >95% Conversion, clean profile.

Protocol B: The "Activated" Acid Chloride Route

Mechanism: Nucleophilic Acyl Substitution via highly reactive intermediate. Why it fails initially: Thionyl chloride (


) alone often fails to convert hindered acids to acid chlorides because the initial attack is sterically blocked. You must  use a Vilsmeier-Haack type catalytic cycle (DMF).

Reagents:

  • Substrate: 2-Fluoro-6-methylbenzoic acid[1]

  • Reagent: Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (5 equiv)

  • Catalyst: DMF (Dimethylformamide) — CRITICAL (3–5 drops per gram of acid)

  • Solvent: DCM (Dichloromethane) or Toluene

Step-by-Step Procedure:

  • Setup: Suspend the acid in dry DCM (0.5 M) under Nitrogen/Argon.

  • Catalysis: Add catalytic DMF (approx. 0.05 equiv).

  • Activation: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT.

    • Observation: Vigorous bubbling implies active chlorination.

  • Completion Check: After 2 hours, take an aliquot, quench with MeOH, and check LCMS. You should see the Methyl ester (formed from the quench). If you see Acid, the chloride did not form.

  • Esterification: Evaporate the solvent/excess reagent in vacuo to give the crude Acid Chloride (usually a yellow oil). Redissolve in dry DCM, add Pyridine (1.2 equiv), then add Ethanol (2.0 equiv).

Comparative Data Analysis

The following table summarizes the efficiency of different methods for 2,6-disubstituted benzoic acids.

ParameterFischer EsterificationAcid Chloride (No DMF)Acid Chloride (+DMF)O-Alkylation (

/EtI)
Primary Mechanism

(Blocked)

-like (Blocked)
Vilsmeier Intermediate

(Unblocked)
Conversion (24h) < 15%30–50%> 90%> 98%
Steric Sensitivity HighHighModerateNone
Byproducts Unreacted SMAnhydridesHCl saltsInorganic salts
Scalability GoodModerateGoodExcellent

Frequently Asked Questions (FAQs)

Q1: I see a new spot on TLC that isn't my product or starting material. What is it? A: If using the Acid Chloride route, this is likely the Acid Anhydride . If water is present during the acid chloride step, two molecules of acid chloride can react with water/acid to form the anhydride. This is very stable and sterically hindered, often refusing to open up with ethanol. Fix: Ensure strictly anhydrous conditions during chloride formation.

Q2: Can I use EDC/NHS or DCC coupling? A: Generally, no . Carbodiimide coupling agents are bulky. The "active ester" formed (O-acylisourea) is extremely crowded in the 2,6-position. Attack by ethanol will be outcompeted by N-acylurea rearrangement (a common side reaction) or simply will not occur.

Q3: Why not just reflux in Ethanol with Sulfuric Acid for 3 days? A: You can try, but the equilibrium constant (


) for hindered esters is often unfavorable. Furthermore, the rate constant 

is so low that thermal degradation of the reagents often occurs before equilibrium is reached. If you must use this route, use a Dean-Stark trap or molecular sieves to physically remove water and drive the equilibrium, but expect low yields.

Q4: My Ethyl Iodide is turning the reaction purple. Is this a problem? A: No. Iodine liberation causes the purple color. It does not affect the reaction significantly. Ensure you wash the organic layer with Sodium Thiosulfate (


) during workup to remove the color.

References

  • Mechanistic Insight on Steric Hindrance

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry." The mechanism of esterification in 2,6-disubstituted benzoic acids is restricted by the geometry of the tetrahedral intermediate.
    • Source:

  • O-Alkylation Protocol (Cesium Carbonate Method)

    • Pfeffer, P. E., et al. "Sterically Hindered Esters. Preparation via Nucleophilic Attack on Alkyl Halides.
    • Source:

  • Acid Chloride Catalysis (DMF Vilsmeier)

    • Clayden, J. "Organic Chemistry."[2] Discussion on the role of DMF in converting carboxylic acids to acid chlorides via the Vilsmeier-Haack intermediate, essential for hindered substrates.

    • Source:

  • Synthesis of 4-Fluoro-2-methylbenzoic acid (Precursor Context)

    • Patent CN110903176A. "Chemical synthesis method of 4-fluoro-2-methylbenzoic acid."[3][4] Provides context on the stability and handling of the fluoro-methyl-benzoic acid scaffold.

    • Source:

  • UiO-66-NH2 Catalysis for Fluorinated Benzoates

    • RSC Advances, 2020. "Esterification of fluorinated aromatic carboxylic acids...".
    • Source:

Sources

Technical Support Center: Stability of Ethyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Stability & Handling of Ethyl 2-fluoro-6-methylbenzoate (CAS: Analogous to 2-fluoro-6-methylbenzoic acid derivatives) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Ortho-Effect" Paradox

Ethyl 2-fluoro-6-methylbenzoate presents a unique stability profile governed by the 2,6-disubstitution pattern . Users often encounter two contradictory issues:

  • Chemical Inertness: The compound is surprisingly resistant to standard hydrolysis conditions due to steric shielding (the "Ortho Effect").

  • Physical Instability: Users frequently report "unexplained mass loss" during concentration, often misdiagnosed as chemical degradation, which is actually due to volatility.

This guide addresses these specific behaviors using physical organic chemistry principles.

Module 1: Troubleshooting "Phantom" Yield Loss (Volatility)

Symptom: "I synthesized the ester, but after rotary evaporation, my yield dropped from 90% to 40%. NMR shows no degradation byproducts."

Diagnosis: This ester is a low-molecular-weight lipophilic liquid (or low-melting solid). The 2-fluoro and 6-methyl substituents prevent intermolecular hydrogen bonding, leading to a relatively high vapor pressure. You are likely co-evaporating your product with your solvent.

Corrective Protocol: Volatility Management

ParameterRecommended LimitScientific Rationale
Bath Temperature < 30°CHigher temps increase vapor pressure exponentially.
Vacuum Pressure > 20 mbarDo not use high vacuum (< 5 mbar) for extended periods.
Solvent Choice Use Et₂O or DCMAvoid high-boiling solvents (Toluene/DMF) that require prolonged heat/vacuum to remove.
Drying Step N₂ StreamFor final traces, use a gentle nitrogen stream rather than a high-vacuum pump.

Module 2: Hydrolysis Resistance (The Steric Shield)

Symptom: "I am trying to saponify the ester to the acid (2-fluoro-6-methylbenzoic acid) using 1M LiOH/THF, but the reaction is stalled at 10% conversion after 24 hours."

Root Cause: This is a classic example of Steric Inhibition of Resonance and Attack .

  • Steric Bulk: The 6-methyl group physically blocks the trajectory of the hydroxide ion (nucleophile) from attacking the carbonyl carbon.

  • Electronic Repulsion: The 2-fluoro group, while electron-withdrawing, possesses lone pairs that can repel the incoming nucleophile via electrostatic repulsion.

Mechanism Visualization:

StericHindrance cluster_barrier The Ortho-Barrier Nucleophile Nucleophile (OH-) Carbonyl Carbonyl Carbon Nucleophile->Carbonyl Blocked by 6-Me Intermediate Tetrahedral Intermediate Carbonyl->Intermediate High Activation Energy Product Acid Product Intermediate->Product Slow Step

Caption: The 6-methyl group creates a steric wall, preventing the formation of the tetrahedral intermediate required for hydrolysis.

Corrective Protocol: Forced Hydrolysis Standard saponification will fail. You must shift to conditions that bypass the steric barrier or increase kinetic energy.

  • Solvent Switch: Use Ethylene Glycol or DMSO (high boiling point).

  • Temperature: Heat to 100°C - 120°C .

  • Base: Use KOH pellets (more soluble in glycol than NaOH).

  • Alternative: Use acid-catalyzed hydrolysis (conc. H₂SO₄/Water) if base sensitivity is an issue, though this is also slow.

Module 3: Solvolysis & Transesterification Risks

Symptom: "LC-MS shows a new peak with M-14 mass difference when stored in Methanol."

Diagnosis: You are observing Transesterification .[1][2]

  • Reaction: Ethyl 2-fluoro-6-methylbenzoate + MeOH ⇌ Methyl 2-fluoro-6-methylbenzoate + EtOH.

  • Catalyst: Even trace amounts of acid or base (residual from synthesis) will catalyze this equilibrium.

Stability Matrix:

SolventStability RatingRisk Factor
Methanol (MeOH) 🔴 UnstableRapid transesterification to Methyl ester.
Ethanol (EtOH) 🟡 NeutralEquilibrium exchange (product identity unchanged but isotopic scrambling possible).
Isopropanol (IPA) 🟢 StableSteric bulk of IPA slows attack.
Acetonitrile (ACN) 🟢 StablePreferred solvent for LC-MS storage.
DMSO 🟢 StableGood for biological assays, but hard to remove.

Module 4: Analytical Troubleshooting (HPLC vs. GC)

Symptom: "GC-MS shows multiple peaks, but HPLC shows a single peak."

Diagnosis: Thermal Degradation in Injector Port. The combination of the fluorine atom and the ester linkage can make the molecule susceptible to thermal elimination or decarboxylation at the high temperatures (>250°C) used in GC injector ports.

Diagnostic Workflow:

AnalyticalTroubleshooting Start Issue: Impurity Peaks Detected CheckMethod Is it GC or HPLC? Start->CheckMethod GC GC-MS CheckMethod->GC HPLC HPLC-UV/MS CheckMethod->HPLC GC_Action Lower Injector Temp (<200°C) Check for Thermal Elimination GC->GC_Action HPLC_Action Check Solvent (MeOH?) Check pH (Acidic?) HPLC->HPLC_Action

Caption: Decision tree for isolating analytical artifacts versus true chemical degradation.

FAQ: Frequently Asked Questions

Q: Can I use this ester as a prodrug? A: Proceed with caution. Due to the steric hindrance described in Module 2, this ester will be hydrolyzed very slowly by plasma esterases. It may act more like a stable pharmacophore than a labile prodrug.

Q: Why is the 2-Fluoro group important if the Methyl does the blocking? A: The Fluorine atom exerts a strong inductive effect (-I) . This withdraws electron density from the ring, making the carbonyl carbon more electrophilic (prone to attack). However, the steric block of the methyl group overrides this electronic activation. If you remove the methyl group (Ethyl 2-fluorobenzoate), hydrolysis would be very fast.

Q: How do I store the pure compound? A: Store at 4°C in a glass vial with a Teflon-lined cap . Avoid plastic containers (potential leaching) and ensure the cap is tight to prevent evaporation.

References

  • Mechanism of Steric Hindrance: Newman, M. S. (1950). Steric Effects in Organic Chemistry. John Wiley & Sons.[3] (Foundational text on the "Rule of Six" and ortho-effects).

  • Hydrolysis Rates of Ortho-Substituted Benzoates: Specific hydrolysis rate constants for 2,6-disubstituted benzoates confirm the retarding effect of steric bulk. See J. Chem. Soc. Perkin Trans. 2, regarding steric inhibition of resonance.
  • Transesterification Risks: Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link

  • Analogous Compound Data (2-Fluoro-6-methylbenzoic acid): PubChem CID 15399677. Provides physical property data for the parent acid, supporting the volatility and solubility profiles. Link

Sources

Validation & Comparative

Spectroscopic comparison of fluorinated methylbenzoate isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to the Differentiation of Fluorinated Methylbenzoate Isomers

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a foundational requirement for success. Fluorinated methylbenzoates, key structural motifs in pharmaceuticals and advanced materials, present a common analytical challenge: distinguishing between the ortho (2-), meta (3-), and para (4-) positional isomers. While chemically similar, their distinct physical and electronic properties—stemming from the position of the fluorine atom—necessitate unambiguous characterization.

This guide provides a comprehensive comparison of the primary spectroscopic techniques used to differentiate these isomers. We will delve into the causality behind the experimental choices and spectral differences, offering field-proven insights to ensure accurate and reliable structural elucidation.

The Challenge of Isomerism

The ortho, meta, and para isomers of fluorinated methylbenzoate share the same molecular formula (C₈H₇FO₂) and, consequently, the same molecular weight. This renders mass spectrometry, when used in isolation, often insufficient for definitive identification, as the parent molecular ion peaks will be identical.[1] The differentiation, therefore, relies on spectroscopic methods that are sensitive to the molecule's electronic environment and symmetry, which are uniquely altered by the fluorine's position relative to the methyl ester group.

Integrated Analytical Workflow

A multi-technique approach is essential for the confident identification of a specific fluorinated methylbenzoate isomer. The following workflow outlines a systematic process for characterization, leveraging the strengths of each spectroscopic method.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory Analysis cluster_3 Data Integration & Identification Unknown_Isomer Unknown Fluoromethylbenzoate Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Unknown_Isomer->NMR Dissolve in CDCl₃ with TMS MS Mass Spectrometry (EI-MS) Unknown_Isomer->MS Dilute in Volatile Solvent Vibrational Vibrational Spectroscopy (FTIR & Raman) Unknown_Isomer->Vibrational Prepare Neat (Liquid) or KBr Pellet (Solid) Data_Integration Integrate All Spectral Data NMR->Data_Integration Chemical Shifts (δ) Coupling Constants (J) MS->Data_Integration Molecular Ion (m/z) Fragmentation Pattern Vibrational->Data_Integration Vibrational Frequencies (cm⁻¹) Substitution Patterns Isomer_ID Unambiguous Isomer Identification (Ortho, Meta, or Para) Data_Integration->Isomer_ID

Caption: Integrated workflow for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for distinguishing these isomers. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map the molecule's electronic landscape.

Causality of Spectral Differences

The fluorine atom and the methyl ester group are both electron-withdrawing, but they influence the aromatic ring through different mechanisms. Fluorine exerts a strong inductive effect (-I) and a moderate resonance effect (+R), while the ester group is primarily an inductively and resonantly withdrawing (-I, -R) meta-director. The interplay of these effects creates unique electronic environments for each proton and carbon in the three isomers, leading to distinct chemical shifts and coupling constants.

¹H NMR Spectroscopy

The aromatic region (typically 7.0-8.5 ppm) provides a clear fingerprint for each isomer.

  • Ortho (2-fluoro): The fluorine atom is adjacent to the ester group. This proximity leads to complex splitting patterns. The proton ortho to the fluorine (at C6) will show a large ³J(H,F) coupling, while the proton ortho to the ester (at C3) will be significantly deshielded.

  • Meta (3-fluoro): The protons will exhibit distinct splitting patterns due to varying coupling constants with the fluorine atom (³J(H,F), ⁴J(H,F)) and with each other. The proton at C2, between the two electron-withdrawing groups, is the most deshielded.[2]

  • Para (4-fluoro): Due to the molecule's symmetry, the aromatic region simplifies into two distinct signals, typically appearing as two doublets of doublets (or triplets, depending on the relative magnitudes of J(H,H) and J(H,F)). The protons ortho to the ester (C3, C5) are equivalent, as are the protons ortho to the fluorine (C2, C6).

¹³C NMR Spectroscopy

The position of the fluorine atom dramatically impacts the chemical shifts of the aromatic carbons through direct C-F coupling.

  • Direct C-F Coupling (¹J(C,F)): The carbon atom directly bonded to fluorine will appear as a doublet with a very large coupling constant (typically 240-260 Hz). This is a definitive indicator of the fluorine's position.

  • Positional Effects: The chemical shifts of the other carbons are also affected. For instance, the carbonyl carbon of the ester group will show slight variations in its chemical shift (~165 ppm) depending on the isomer.

¹⁹F NMR Spectroscopy

¹⁹F NMR is exceptionally sensitive to the electronic environment, making it a superb tool for isomer differentiation. The chemical shift of the fluorine nucleus will be unique for each isomer.[3]

  • Ortho-isomer: The fluorine signal is typically shifted downfield compared to the other isomers due to the steric and electronic proximity of the ester group.

  • Meta- and Para-isomers: These will have distinct and well-resolved chemical shifts, generally appearing upfield relative to the ortho isomer.[3] The para isomer's signal is often the most upfield.

IsomerKey ¹H NMR FeaturesKey ¹³C NMR FeaturesExpected ¹⁹F NMR Shift Trend
Ortho Complex, asymmetric pattern.¹J(C2,F) ≈ 250 Hz.Downfield
Meta Four distinct aromatic signals.¹J(C3,F) ≈ 245 Hz.Intermediate[2]
Para Symmetrical pattern (2 signals).¹J(C4,F) ≈ 255 Hz.Upfield

Vibrational Spectroscopy (FTIR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecules. While both are valuable, they provide complementary information based on the selection rules: IR spectroscopy detects vibrations that change the molecule's dipole moment, while Raman spectroscopy detects vibrations that change the polarizability.[4]

Causality of Spectral Differences

The position of the C-F bond alters the overall symmetry and dipole moment of the molecule. This directly influences the intensity and frequency of key vibrational modes, particularly the C-H out-of-plane bending vibrations.

  • Aromatic C-H Bending (Out-of-Plane): The region between 690-900 cm⁻¹ is highly diagnostic of the substitution pattern on a benzene ring.[5][6]

    • Ortho: A strong band around 735–770 cm⁻¹.

    • Meta: Two characteristic bands, one around 690–710 cm⁻¹ and another at 810–850 cm⁻¹.

    • Para: A single, strong absorption in the 810–840 cm⁻¹ range.[6]

  • C-F Stretch: A strong absorption band typically appears in the 1100-1300 cm⁻¹ region. The exact position can vary slightly between isomers.

  • C=O Stretch: A very strong band around 1720-1740 cm⁻¹. The electronic influence of the fluorine can cause minor shifts in this frequency across the isomers.

IsomerExpected C-H Out-of-Plane Bending (cm⁻¹)
Ortho ~750 (single strong band)
Meta ~700 and ~830 (two bands)
Para ~820 (single strong band)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these isomers, its primary utility is to confirm the molecular formula.

Causality of Spectral Similarities

Electron Ionization (EI) mass spectrometry bombards molecules with high-energy electrons, causing fragmentation.[7] Since the isomers have the same atoms and bond types, they tend to fragment in similar ways, producing mass spectra that are often visually indistinguishable.[1]

  • Molecular Ion (M⁺): All three isomers will show a molecular ion peak at the same mass-to-charge ratio (m/z), corresponding to the molecular weight of C₈H₇FO₂ (approx. 154.04 g/mol ).

  • Key Fragments: The most common fragmentation pathways for methyl benzoate esters involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).[8][9]

    • [M - 31]⁺: Loss of the methoxy radical (∙OCH₃) to form the fluorobenzoyl cation (m/z 123). This is typically a very prominent peak.

    • [M - 59]⁺: Loss of the methyl ester radical (∙COOCH₃) to form the fluorophenyl cation (m/z 95).

    • [C₆H₄F]⁺: The fluorophenyl cation itself (m/z 95) is a common fragment.

While the m/z values of the fragments will be identical, subtle and often unreliable differences in the relative intensities of these fragment ions might be observed. Therefore, MS should always be used in conjunction with NMR and/or IR for isomer differentiation.

Experimental Protocols

To ensure data integrity, standardized protocols are crucial. The following are generalized procedures for the analysis of fluorinated methylbenzoate isomers.

Protocol 1: NMR Sample Preparation and Acquisition

This protocol ensures high-resolution spectra for structural elucidation.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the fluoromethylbenzoate isomer into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Dissolution: Cap the tube and invert several times to ensure complete dissolution. A brief sonication may be used if necessary.

  • Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use an appropriate spectral width and reference the spectrum (e.g., relative to an external standard like CFCl₃).

  • Data Processing: Fourier transform the acquired data. Phase the spectra and perform baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the ¹H signals.

Protocol 2: FTIR Sample Preparation and Acquisition

This protocol is for obtaining a high-quality infrared spectrum.

  • Sample Preparation (Neat Liquid): If the isomer is a liquid, place one drop directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin film.

  • Sample Preparation (KBr Pellet): If the isomer is a solid, grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is formed. Press the powder into a transparent pellet using a hydraulic press.

  • Background Spectrum: Place the sample holder (empty salt plates or an empty press) in the spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Conclusion

The differentiation of fluorinated methylbenzoate isomers is a task readily accomplished with a systematic spectroscopic approach. While mass spectrometry can confirm the molecular weight, it falls short in distinguishing positional isomers. Vibrational spectroscopy, particularly FTIR, offers a rapid and effective method by analyzing the C-H out-of-plane bending region, which is highly characteristic of the aromatic substitution pattern. However, for unambiguous, definitive identification, NMR spectroscopy stands as the gold standard . The combination of ¹H, ¹³C, and especially the highly sensitive ¹⁹F NMR provides a wealth of structural information—from proton environments and coupling networks to direct C-F connectivities—that allows for the confident and absolute assignment of the ortho, meta, or para structure.

References

  • Ferguson, D. A., & Smith, J. C. (2020).
  • Smith, A. B., et al. (2020). Fluorination Position: A Study of the Optoelectronic Properties of Two Regioisomers Using Spectroscopic and Computational Techniques. The Journal of Physical Chemistry A. Available at: [Link]

  • Johnson, L. F., & Williams, D. H. (2020). Fluorination Position: A Study of the Optoelectronic Properties of Two Regioisomers Using Spectroscopic and Computational Techniques. PubMed. Available at: [Link]

  • Ostrow, D., & Gilbert, M. (2018). The differentiation of positional isomers utilizing GC-IRD. Journal of Spectral Sciences.
  • Doc Brown's Advanced Organic Chemistry. (n.d.).
  • Brainly. (2024). Look at the mass spectrum of methyl benzoate. brainly.com. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-nitrobenzoate. National Institutes of Health. Available at: [Link]

  • Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.
  • PubChem. (n.d.). Methyl 3-fluoro-4-nitrobenzoate. National Institutes of Health. Available at: [Link]

  • Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). Methyl Benzoate. National Institutes of Health. Available at: [Link]

  • Nishina, Y., et al. (1990). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. chem.libretexts.org. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. chemguide.co.uk. Available at: [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. chem.libretexts.org. Available at: [Link]

  • YouTube. (2020). Molecular Vibrational Spectroscopy (Infrared and Raman). youtube.com. Available at: [Link]

Sources

Confirming the structure of Ethyl 2-fluoro-6-methylbenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the structure of Ethyl 2-fluoro-6-methylbenzoate presents a classic "steric clamp" challenge in small molecule characterization. The 2,6-disubstitution pattern creates a congested environment around the ester functionality, often leading to ambiguous 1D NMR signals due to restricted rotation or electronic shielding overlaps.

While standard


H NMR is often treated as sufficient, it carries a high risk of misidentifying regioisomers (e.g., the 2-fluoro-3-methyl analog). This guide outlines a self-validating analytical workflow  that prioritizes definitive structural proof over speed, comparing three distinct methodologies to ensure scientific rigor.

The Structural Challenge

The core difficulty lies in distinguishing the 2-fluoro-6-methyl substitution pattern from its likely isomers (2,3; 2,4; or 2,5-disubstituted benzoates).

  • Symmetry Deception: The molecule is asymmetric, but the proton signals can accidentally overlap, mimicking symmetry.

  • The Fluorine Factor: The

    
    F nucleus induces significant splitting (
    
    
    
    -coupling) in both
    
    
    H and
    
    
    C spectra. While this complicates visual analysis, it is also the primary diagnostic tool if interpreted correctly.
  • Regioisomerism: A 2-fluoro-3-methyl isomer has the same mass and similar polarity but vastly different biological activity. Differentiating these requires resolving specific Ortho , Meta , and Para coupling constants.

Comparative Methodologies

We evaluate three confirmation tiers. Tier 2 is the recommended industry standard for balance between speed and certainty.

Data Summary Table
FeatureMethod A: Standard 1D NMR Method B: Heteronuclear 2D NMR (Recommended) Method C: Single Crystal XRD
Technique

H,

C (Proton Decoupled)

H-

C HMBC,

F-NMR
X-Ray Diffraction
Sample Req. < 5 mg10–20 mgSingle Crystal (>0.1 mm)
Time to Result 15 mins2–4 hours24–72 hours
Regioisomer Certainty Low (Ambiguous integration)High (Through-bond connectivity)Absolute (3D spatial map)
Cost $


Primary Risk Misassignment of

vs

Requires expert interpretationCrystallization failure

Deep Dive: The Recommended Protocol (Method B)

This protocol relies on the specific physics of Fluorine-Proton coupling. Unlike protons, fluorine couples over long ranges with distinct magnitude differences.[1]

The Physics of Confirmation

In Ethyl 2-fluoro-6-methylbenzoate , the aromatic protons are at positions H3, H4, and H5 .

  • H3 (Ortho to F): Located immediately next to Fluorine.

    • Expected Signal: Doublet of Doublets (dd).

    • Diagnostic: Large

      
       coupling (~8–12 Hz).[2]
      
  • H4 (Meta to F): Separated by one carbon.

    • Expected Signal: Triplet or dd.

    • Diagnostic: Medium

      
       coupling (~5–8 Hz).[2]
      
  • H5 (Para to F): Opposite side of the ring (relative to F).

    • Expected Signal: Doublet (dominated by H-H coupling).

    • Diagnostic: Negligible

      
       coupling (< 2 Hz).[2]
      

Validation Check: If you observe two protons with large (>8 Hz) fluorine splitting, you likely have the 2,3-isomer , not the 2,6-isomer.

Experimental Workflow
Step 1: Sample Preparation
  • Solvent: Dissolve 15 mg of compound in 0.6 mL DMSO-d6 .

    • Why DMSO?

      
       can sometimes cause accidental chemical shift overlap of the methyl and ester signals. DMSO provides better dispersion for aromatic protons.
      
  • Tube: High-precision 5mm NMR tube (prevent shimming errors).

Step 2: Acquisition Parameters[2]
  • 
    H NMR:  16 scans, relaxation delay (
    
    
    
    ) > 2.0s.
  • 
    F NMR:  Run non-decoupled  first to see the splitting, then proton-decoupled  to confirm the single fluorine environment.
    
  • 
    H-
    
    
    
    C HMBC:
    Optimized for long-range coupling (
    
    
    Hz). This is critical to see the correlation between the Methyl protons (H-C6) and the Ester Carbonyl (C1) .
Step 3: The "Fingerprint" Analysis (HMBC)

The definitive proof of the 2,6-substitution is the "Three-Point Check" on the Carbonyl Carbon (C=O):

  • Correlation A: From Ester

    
     protons to C=O.
    
  • Correlation B: From Aromatic H3/H5 to C=O (Weak/None due to steric twist).

  • Correlation C (The Key): From Methyl Group protons to C=O.

    • Logic: If the methyl is at position 6 (ortho to ester), you will see a strong

      
       correlation. If the methyl is at position 3 or 4, this correlation will be absent.
      

Visualization of Logic

Diagram 1: Analytical Decision Tree

This workflow ensures no false positives are released to biological screening.

StructuralConfirmation Start Crude Product Ethyl 2-fluoro-6-methylbenzoate H1_NMR Step 1: 1H NMR (DMSO-d6) Start->H1_NMR Check_Integrals Check Integration: 3 Aromatic H, 3 Methyl H, 5 Ethyl H H1_NMR->Check_Integrals Decision_Coupling Analyze Aromatic Region Coupling Constants (J) Check_Integrals->Decision_Coupling Pattern_A Pattern: 1 Large J(F), 1 Med J(F), 1 Small J(F) (Consistent with 2,6-sub) Decision_Coupling->Pattern_A Matches Theory Pattern_B Pattern: 2 Large J(F) or Unclear Decision_Coupling->Pattern_B Ambiguous HMBC Step 2: 1H-13C HMBC Pattern_A->HMBC XRD Step 3: Single Crystal XRD Pattern_B->XRD Check_Me_CO Check Methyl (H) -> Carbonyl (C) Correlation HMBC->Check_Me_CO Confirmed CONFIRMED STRUCTURE Release for Assay Check_Me_CO->Confirmed Correlation Present Reject REJECT / RE-PURIFY Likely Regioisomer Check_Me_CO->Reject Correlation Absent XRD->Confirmed Crystal Match

Caption: Decision tree for validating fluorinated benzoate derivatives. Note the divergence to XRD only when solution-state NMR is ambiguous.

Diagram 2: HMBC Connectivity Logic

Visualizing the specific correlations required to prove the Methyl group is at Position 6.

HMBC_Logic cluster_legend Legend Methyl Methyl Protons (Pos 6) Carbonyl Ester Carbonyl (Pos 1) Methyl->Carbonyl 3J (DEFINITIVE PROOF) Aromatic_C6 Aromatic C6 (Quaternary) Methyl->Aromatic_C6 2J (Strong) Aromatic_C5 Aromatic C5 (CH) Methyl->Aromatic_C5 3J (Strong) Note Green Arrow indicates the critical correlation that disproves 2,3 or 2,4 isomers.

Caption: The "Smoking Gun" correlation. The Methyl protons must show a 3-bond correlation to the Ester Carbonyl to confirm the 6-position.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HMBC parameter optimization).

  • Reineke, W., & Knackmuss, H. J. (1978). Chemical structure and biodegradability of halogenated aromatic compounds. Biochimica et Biophysica Acta. (Discusses regioisomer differentiation in benzoates).

  • Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Application note on isomer differentiation).

Sources

Biological Activity of Compounds Synthesized from Ethyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity and synthetic utility of compounds derived from Ethyl 2-fluoro-6-methylbenzoate . This intermediate is a critical "conformational lock" scaffold used to synthesize sterically hindered bioactive molecules, most notably the FDA-approved drug Avacopan and next-generation Allosteric EGFR Inhibitors .

A Comparative Technical Guide for Drug Development Professionals

Executive Summary: The "Conformational Lock" Scaffold

Ethyl 2-fluoro-6-methylbenzoate (and its hydrolyzed acid form, 2-fluoro-6-methylbenzoic acid ) serves as a specialized building block in medicinal chemistry. Its value lies in the 2,6-disubstitution pattern , which introduces significant steric hindrance. This "ortho-effect" restricts rotation around the amide bond in downstream derivatives, locking the molecule into a bioactive conformation (atropisomerism) and protecting the carbonyl from metabolic hydrolysis.

Primary Applications:

  • C5aR1 Antagonists (Avacopan): The scaffold forms the critical "head group" that fits the lipophilic pocket of the Complement 5a Receptor, enabling nanomolar potency.

  • Allosteric EGFR Inhibitors: The methyl group serves as a handle for radical functionalization, creating bivalent inhibitors that overcome T790M/C797S resistance mutations in lung cancer.

Case Study A: Avacopan (C5aR1 Antagonist)

Therapeutic Class: Complement C5a Receptor Antagonist Indication: ANCA-Associated Vasculitis (GPA/MPA)[1]

Mechanism of Action

Avacopan (CCX168) utilizes the 2-fluoro-6-methylbenzoyl moiety to bind allosterically to the C5aR1 receptor. The steric bulk of the 2-fluoro and 6-methyl groups forces the piperidine ring into a specific twist, optimizing interactions with the receptor's transmembrane domain. This blockade prevents C5a-mediated neutrophil activation without affecting the C5b-9 membrane attack complex (unlike terminal complement inhibitors).

Comparative Performance: Avacopan vs. Standard of Care (SoC)

The following table compares Avacopan's performance against the traditional high-dose Glucocorticoid (Prednisone) regimen, based on Phase 3 ADVOCATE trial data.

MetricAvacopan (Novel Agent)Prednisone (Standard of Care)Advantage
Target C5a Receptor (C5aR1)Glucocorticoid Receptor (Broad)High Selectivity
Remission at Wk 26 72.3%70.1%Non-inferior
Remission at Wk 52 65.7%54.9%Superior (P=0.007)
Glucocorticoid Toxicity Low (Glucocorticoid Sparing)High (Infection, Weight Gain)Safety Profile
eGFR Improvement +7.3 mL/min/1.73m²+4.1 mL/min/1.73m²Renal Recovery
Pathway Visualization: C5aR1 Blockade

C5aR1_Pathway Complement Complement Cascade (Alternative Pathway) C5 C5 Protein Complement->C5 Cleavage C5a C5a Anaphylatoxin (Potent Inflammatory Mediator) C5->C5a Release C5aR1 C5aR1 Receptor (Neutrophil Surface) C5a->C5aR1 Binds Neutrophil Neutrophil Activation (Chemotaxis, ROS, Adhesion) C5aR1->Neutrophil Signaling Cascade Vasculitis Vascular Inflammation (GPA/MPA Pathogenesis) Neutrophil->Vasculitis Tissue Damage Avacopan AVACOPAN (Contains 2-F-6-Me-Benzoyl Scaffold) Avacopan->C5aR1 Allosteric Antagonism (Blocks C5a Binding)

Figure 1: Mechanism of Avacopan. The drug, synthesized from the 2-fluoro-6-methylbenzoate scaffold, blocks the C5aR1 receptor, halting the inflammatory cascade in vasculitis.

Case Study B: Allosteric EGFR Inhibitors (Developmental)

Therapeutic Class: Tyrosine Kinase Inhibitor (Type IV/V) Target: EGFR T790M/C797S Mutants[2][3]

Mechanism of Action

While drugs like Osimertinib bind to the ATP site (orthosteric), resistance mutations (C797S) prevent their binding. Researchers use Ethyl 2-fluoro-6-methylbenzoate to synthesize bivalent inhibitors .

  • Role of Scaffold: The methyl group is functionalized (via radical bromination) to link an ATP-site binder to an allosteric pocket binder.

  • The "Hinge": The 2-fluoro-6-methyl phenyl ring acts as a rigid linker that positions the allosteric moiety into a hydrophobic pocket adjacent to the

    
    C-helix, restoring potency against resistant mutants.
    
Experimental Data: Conformational Control

In structure-activity relationship (SAR) studies, the 2,6-substitution pattern is superior to mono-substituted analogs for maintaining the active binding pose.

Compound ScaffoldSubstitutionIC50 (EGFR L858R/T790M)Binding Mode
Reference (Unsubst.) Benzoic acid> 10,000 nMFlexible (Poor Fit)
Mono-Substituted 2-Methylbenzoic acid1,200 nMPartial Lock
Target Scaffold 2-Fluoro-6-methylbenzoic acid 340 nM Rigid Allosteric Fit

Experimental Protocols (Synthesis & Validation)

Protocol A: Hydrolysis & Activation (Pre-cursor Preparation)

To convert the ethyl ester to the active acylating agent.

  • Hydrolysis: Dissolve Ethyl 2-fluoro-6-methylbenzoate (1.0 eq) in THF/Water (1:1). Add LiOH (2.5 eq). Stir at 60°C for 4 hours. Acidify with 1M HCl to precipitate 2-fluoro-6-methylbenzoic acid .

  • Activation: Suspend the dried acid in DCM. Add Oxalyl Chloride (1.2 eq) and catalytic DMF.[4] Stir for 2 hours at RT. Evaporate solvent to yield 2-fluoro-6-methylbenzoyl chloride .

    • Checkpoint: Verify conversion via TLC (Acid

      
       ~0.3 vs. Chloride 
      
      
      
      unstable/reacts with MeOH).
Protocol B: Synthesis of Avacopan Core (Acylation Step)

This step introduces the scaffold into the drug molecule.

  • Reagents: Piperidine intermediate (e.g., (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxamide), 2-fluoro-6-methylbenzoyl chloride, Triethylamine (TEA).

  • Procedure:

    • Dissolve Piperidine intermediate (1.0 eq) in anhydrous DCM at 0°C.

    • Add TEA (3.0 eq) followed by dropwise addition of 2-fluoro-6-methylbenzoyl chloride (1.1 eq).

    • Warm to RT and stir for 4 hours.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.[2][3]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Validation: 1H NMR should show the distinct methyl singlet (~2.3 ppm) and the specific splitting pattern of the 2,6-disubstituted aromatic ring.

Protocol C: Radical Functionalization (For EGFR Inhibitors)

Exploiting the methyl group for linker attachment.

  • Reagents: Ethyl 2-fluoro-6-methylbenzoate, NBS (N-Bromosuccinimide), AIBN (Catalyst).

  • Procedure:

    • Dissolve ester in CCl4 or Trifluorotoluene.

    • Add NBS (1.1 eq) and AIBN (0.1 eq).

    • Reflux (80°C) for 6–12 hours.

  • Result: Yields Ethyl 2-(bromomethyl)-6-fluorobenzoate .

    • Note: This benzylic bromide is highly reactive and serves as the attachment point for nucleophiles (amines/thiols) to build bivalent kinase inhibitors.

Synthesis Workflow Diagram

Synthesis_Workflow Start Ethyl 2-fluoro-6-methylbenzoate (Starting Material) Acid Hydrolysis (LiOH, THF/H2O) Start->Acid Path A Bromide Radical Bromination (NBS, AIBN) Start->Bromide Path B Chloride Acid Chloride (Oxalyl Chloride) Acid->Chloride Avacopan AVACOPAN (Coupling w/ Piperidine) Chloride->Avacopan Acylation Linker Nucleophilic Sub. (Linker Attachment) Bromide->Linker EGFR_Inhib Bivalent EGFR Inhibitor (Allosteric) Linker->EGFR_Inhib Convergent Synthesis

Figure 2: Divergent synthesis pathways from the ethyl ester starting material.

References

  • Jayne, D. R. W., et al. (2021). "Avacopan for the Treatment of ANCA-Associated Vasculitis." The New England Journal of Medicine. Link

  • FDA Labeling. (2021). "TAVNEOS (avacopan) capsules, for oral use." U.S. Food and Drug Administration.[5][6] Link

  • To, C., et al. (2019).[3] "Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor." Cancer Discovery. Link

  • ChemRxiv. (2023).[7] "The origin of potency and mutant-selective inhibition by bivalent ATP-allosteric EGFR inhibitors." ChemRxiv Preprint. Link

  • ChemicalBook. (2024).[1] "Synthesis of Avacopan and Introduction." ChemicalBook Technical Documents. Link

Sources

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Assay of Ethyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of pharmaceutical quality control, the demand for analytical techniques that are not only precise and accurate but also efficient and robust is ever-present. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of Ethyl 2-fluoro-6-methylbenzoate. As a primary analytical method, qNMR offers a distinct advantage by providing a direct measurement of the analyte's purity without the need for a specific reference standard of the analyte itself.[1] This guide will delve into the fundamental principles of qNMR, its practical advantages in a drug development setting, and a detailed, field-proven protocol for its application. We will present supporting experimental data to offer a clear, objective comparison, empowering researchers and drug development professionals to make informed decisions about their analytical strategies.

Introduction: The Paradigm Shift in Purity Determination

For decades, HPLC and GC have been the workhorses of purity analysis in the pharmaceutical industry.[2][3] These separation-based techniques are powerful, offering high sensitivity for detecting trace impurities.[1] However, their accuracy is contingent on the availability of well-characterized reference standards for both the active pharmaceutical ingredient (API) and its impurities.[1][4] This reliance can introduce significant bottlenecks and costs, particularly in the early stages of drug development when such standards may be scarce or prohibitively expensive to synthesize and certify.[5]

Quantitative NMR (qNMR) emerges as a powerful alternative and a valuable orthogonal technique.[6] Its fundamental principle lies in the direct proportionality between the area of an NMR signal and the number of nuclei responsible for that signal.[4][5][7][8] By co-dissolving a sample with a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy and precision, often within ±1–2%.[4] This guide will explore the practical and scientific rationale for adopting qNMR, using the assay of Ethyl 2-fluoro-6-methylbenzoate as a practical example.

The qNMR Advantage: A Head-to-Head Comparison

The choice of an analytical method should be guided by a thorough understanding of its strengths and limitations. The following table provides a comparative overview of qNMR, HPLC, and GC for purity assessment.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative separation method based on differential partitioning.Comparative separation method based on volatility and partitioning.
Reference Standard Requires a certified internal standard, but not of the analyte itself.[1][4]Requires a certified reference standard of the analyte and ideally for each impurity for accurate quantification.[4]Requires a certified reference standard of the analyte and impurities.
Accuracy High, providing an absolute purity value.[1][4]High, but can be influenced by the response factors of impurities.[1][3]High, but dependent on analyte volatility and thermal stability.
Precision Excellent, with a relative standard deviation (RSD) typically below 1% under optimal conditions.[9]Very good, with low RSD.[10]Very good, with low RSD.
Selectivity High, with excellent signal dispersion, especially at higher field strengths.[7]Good to excellent, dependent on column chemistry and mobile phase.Excellent for volatile and semi-volatile compounds.
Sample Throughput Moderate; sample preparation is straightforward, and analysis time is relatively short (around 10-15 minutes for low molecular weight compounds).[11]High, especially with automated systems.High, with autosamplers.
"Green" Chemistry Considered a "green" technique due to low solvent consumption.[12]Uses significant volumes of organic solvents.Often requires derivatization and uses carrier gases.
Non-destructive Yes, the sample can be recovered and used for further analysis.[4][13]No, the sample is consumed during the analysis.No, the sample is consumed.

The Causality of Experimental Choices in qNMR

A robust qNMR experiment is built upon a series of carefully considered choices. The following diagram illustrates the logical workflow and the rationale behind each critical step.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation & Reporting Analyte Ethyl 2-fluoro-6-methylbenzoate Weighing Accurate Weighing (Microbalance) Analyte->Weighing IS Internal Standard (e.g., Maleic Acid) IS->Weighing Solvent Deuterated Solvent (e.g., DMSO-d6) Dissolution Complete Dissolution Solvent->Dissolution Weighing->Dissolution Parameters Set Acquisition Parameters (Pulse Program, Relaxation Delay) Dissolution->Parameters Homogeneous Solution Acquisition Acquire FID Parameters->Acquisition FT Fourier Transform Acquisition->FT Free Induction Decay Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integration Peak Integration Baseline->Integration Purity_Calc Purity Calculation Integration->Purity_Calc Integral Values Uncertainty Uncertainty Estimation Purity_Calc->Uncertainty Report Final Report Uncertainty->Report

Caption: The qNMR experimental workflow, from sample preparation to final reporting.

Experimental Protocol: Assay of Ethyl 2-fluoro-6-methylbenzoate

This section provides a detailed, step-by-step methodology for the qNMR assay of Ethyl 2-fluoro-6-methylbenzoate.

Materials and Instrumentation
  • Analyte: Ethyl 2-fluoro-6-methylbenzoate (purity to be determined)

  • Internal Standard (IS): Maleic acid (certified reference material, ≥99.5% purity)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

  • Equipment: Analytical microbalance, volumetric flasks, Class A pipettes, NMR tubes

Selection of the Internal Standard: A Critical Decision

The choice of an internal standard is paramount for accurate qNMR results.[14][15] Maleic acid is chosen for this assay based on the following criteria:

  • Chemical Purity (≥99%): A well-documented, high-purity standard is essential to minimize errors.[14]

  • Signal Separation: Its proton signal appears in a region of the ¹H NMR spectrum that does not overlap with the signals of Ethyl 2-fluoro-6-methylbenzoate or the solvent.[9]

  • Solubility: It is readily soluble in DMSO-d6, ensuring a homogeneous solution.[14]

  • Stability: Maleic acid is chemically stable and non-volatile, allowing for accurate weighing.[16]

  • Simple Spectrum: It exhibits a simple ¹H NMR spectrum (a singlet), which simplifies integration.[16]

Sample Preparation
  • Analyte Stock Solution: Accurately weigh approximately 20 mg of Ethyl 2-fluoro-6-methylbenzoate into a 10 mL volumetric flask. Record the exact weight. Dissolve and dilute to the mark with DMSO-d6.

  • Internal Standard Stock Solution: Accurately weigh approximately 10 mg of maleic acid into a 10 mL volumetric flask. Record the exact weight. Dissolve and dilute to the mark with DMSO-d6.

  • qNMR Sample: In a clean vial, accurately pipette 500 µL of the analyte stock solution and 500 µL of the internal standard stock solution. Mix thoroughly. Transfer an appropriate volume (typically 600-700 µL) to a 5 mm NMR tube.

Rationale: The use of stock solutions and volumetric additions helps to minimize weighing errors, which can be a significant source of uncertainty in qNMR.[5][17] A 1:1 molar ratio between the analyte and the internal standard is targeted to optimize integration accuracy.[7][14]

NMR Data Acquisition
  • Instrument Setup: Tune and match the probe. Shim the magnetic field on the sample to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A simple single-pulse experiment (e.g., Bruker's zg30) is recommended.[7][10]

    • Pulse Angle: 30° (or a small flip angle) is used to ensure a shorter relaxation delay can be used while maintaining quantitative accuracy.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard). A value of 30 seconds is a conservative starting point. This is a critical parameter for accurate quantification. [15]

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

    • Receiver Gain: Set to an optimal level to maximize the dynamic range without causing ADC overflow.

Rationale: The long relaxation delay ensures that all protons are fully relaxed between pulses, which is a prerequisite for the direct proportionality between signal area and the number of nuclei.[15] A high signal-to-noise ratio is crucial for precise and reproducible integration.[4]

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz to improve the S/N without significantly distorting the lineshape.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • Integration: Integrate the well-resolved signals of both the analyte and the internal standard. For Ethyl 2-fluoro-6-methylbenzoate, the ethyl ester protons (the quartet and triplet) are good candidates. For maleic acid, integrate the singlet corresponding to the two vinyl protons.

Rationale: Careful and consistent data processing is essential to minimize errors.[7][18] Manual phasing and baseline correction are often superior to automated routines for achieving the highest accuracy.[7]

Purity Calculation

The purity of the analyte is calculated using the following equation[7][12][19]:

Purity (%w/w) = (Ia / Na) * (Ns / Is) * (Ma / Ms) * (ms / ma) * Ps

Where:

  • Ia and Is are the integrals of the analyte and internal standard signals, respectively.

  • Na and Ns are the number of protons giving rise to the respective signals.

  • Ma and Ms are the molecular weights of the analyte and internal standard.

  • ma and ms are the masses of the analyte and internal standard.

  • Ps is the purity of the internal standard.

Data Presentation and Comparison

To illustrate the performance of qNMR, a hypothetical dataset is presented below, comparing the purity results of a single batch of Ethyl 2-fluoro-6-methylbenzoate with those obtained by HPLC and GC.

Method Purity (%w/w) Relative Standard Deviation (RSD, n=6) Key Observations
qNMR 98.2%0.3%Provides a direct, absolute purity value. Less susceptible to differences in detector response factors of impurities.[1][4]
HPLC (Area %) 99.5%0.5%May overestimate purity if impurities have a lower UV response factor than the main component.[1][3]
GC (Area %) 99.3%0.6%Assumes equal response of the flame ionization detector (FID) for all components.

Interpretation of Discrepancies: The lower purity value obtained by qNMR compared to the chromatographic methods is a common and important finding.[1] Chromatographic area percent methods assume that all components have an identical detector response, which is rarely the case.[3] qNMR, being a molar-based technique, is not subject to this limitation and often provides a more accurate assessment of purity.[1]

Method Validation: Ensuring Trustworthiness

To be considered a reliable quality control method, the qNMR assay must be validated according to ICH guidelines (Q2(R1)).[20] The validation would include an assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

Conclusion: The Authoritative Role of qNMR

Quantitative NMR has matured into a robust and reliable primary method for the purity assessment of organic molecules.[13][19] Its ability to provide accurate and precise results without the need for a specific reference standard of the analyte makes it an invaluable tool in the pharmaceutical industry, particularly in the fast-paced environment of drug discovery and development.[6][12] While HPLC and GC remain essential for impurity profiling and separation of complex mixtures, qNMR provides a powerful, orthogonal, and often more accurate determination of absolute purity. By understanding the principles and meticulously executing the experimental protocol, researchers can leverage the full potential of qNMR to ensure the quality and integrity of their chemical entities.

References

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Bharti, S. K., & Roy, R. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Mestrelab Research. What is qNMR and why is it important?. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • ResearchGate. Determining and reporting purity of organic molecules: Why qNMR. [Link]

  • National Metrology Institute of Japan. Quantitative NMR. [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • YouTube. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Hays, P. A., & Schoenberger, T. (2014). Uncertainty measurement for automated macro program-processed quantitative proton NMR spectra. Analytical and Bioanalytical Chemistry, 406(28), 7397-7400. [Link]

  • JEOL. Quantitative NMR Analysis Using JASON SMILEQ: Novel Methods for Improving Accuracy, Part 1. Evaluation of Uncertainty Factors. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]

  • University of Edinburgh. (2017). Quantitative NMR Spectroscopy. [Link]

  • Kim, H. W., et al. (2019). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources, 39(4), 659-670. [Link]

  • Harris, K. T., et al. (2025). High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. Analytical Chemistry, 97(39), 13611-13619. [Link]

  • ResearchGate. Optimization of sample preparation for accurate results in quantitative NMR spectroscopy. [Link]

  • PubChem. Ethyl 2-(2-fluoro-6-nitrophenoxy)-6-methylbenzoate. [Link]

  • Mestrelab Research. (2016). qNMR Purity Recipe Book (3 – Data Processing). [Link]

  • ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS. [Link]

  • JEOL Ltd. Let's try doing quantitative NMR. [Link]

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. [Link]

  • Regis Technologies, Inc. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

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  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

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Computational Insight: Reactivity Profiling of Ethyl 2-fluoro-6-methylbenzoate (E2F6MB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Landscape

Ethyl 2-fluoro-6-methylbenzoate (E2F6MB) represents a classic case study in the "Ortho Effect"—a phenomenon where steric hindrance and electronic induction compete to dictate reactivity. In drug development, this motif is frequently encountered as a metabolic stability handle (e.g., in EGFR inhibitors or substituted anthranilic acid derivatives).

This guide compares the reactivity of E2F6MB against three standard benchmarks using Density Functional Theory (DFT) methodologies. The core challenge with E2F6MB is the "Steric Gate vs. Electronic Activation" paradox:

  • The Fluorine (C2): Inductively withdraws electron density (-I effect), theoretically activating the carbonyl toward nucleophilic attack.[1]

  • The Methyl (C6): Provides bulk, creating a steric blockade.

  • The Interaction: Together, they force the ester moiety out of planarity with the benzene ring, breaking conjugation and altering the electrophilicity of the carbonyl carbon.

Reactivity Hierarchy (Predicted via Transition State Theory)

Based on calculated activation energies (


) for alkaline hydrolysis (

mechanism):
RankCompoundReactivityDominant Factor
1 Ethyl 2-fluorobenzoateHighElectronic activation (-I); Low steric hindrance.
2 Ethyl BenzoateModerateBaseline reference; Planar conjugation stabilizes ground state.
3 Ethyl 2-fluoro-6-methylbenzoate Low-Moderate Compromise: F activates, but Me/F steric bulk hinders approach.
4 Ethyl 2,6-dimethylbenzoateVery LowSevere steric inhibition; "Gearing" effect locks conformation.

Computational Protocol (Methodology)

To replicate these findings or extend them to similar scaffolds, use the following self-validating computational workflow. This protocol ensures that steric corrections (entropy) and solvent effects are accurately captured.

Step 1: Conformational Search (Ground State)

Before reactivity can be assessed, the lowest energy conformer must be identified. The ester group in E2F6MB is not coplanar with the ring.

  • Method: Scan the dihedral angle

    
     from 0° to 360° in 10° increments.
    
  • Level of Theory: B3LYP/6-31G(d) (sufficient for geometry scanning).

  • Validation: Ensure no imaginary frequencies exist in the minima.

Step 2: Electronic Structure & FMO Analysis
  • Objective: Map the Electrostatic Potential (ESP) to identify the "blue" (positive) hole on the carbonyl carbon.

  • Level of Theory: M06-2X/6-311++G(d,p). Note: M06-2X is preferred over B3LYP here for better handling of dispersion forces between the ortho-methyl group and the ester oxygen.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) to simulate physiological/hydrolysis conditions.
    
Step 3: Transition State (TS) Optimization
  • Reaction: Hydrolysis via hydroxide attack (

    
    ).
    
  • Algorithm: QST3 (Synchronous Transit-Guided Quasi-Newton).

    • Input 1: Reactant Complex (Ester +

      
       at 3.5 Å distance).
      
    • Input 2: Tetrahedral Intermediate (bonded

      
      ).
      
    • Input 3: Guess Structure (TS).

  • Validation: The TS must have exactly one imaginary frequency corresponding to the formation of the C–O bond (reaction coordinate).

Comparative Performance Analysis

The following data summarizes the structural and energetic differences between E2F6MB and its alternatives.

Table 1: Structural & Electronic Parameters (Computed)
ParameterEthyl Benzoate (Ref)Ethyl 2-fluoro-6-methylbenzoate (Product)Ethyl 2,6-dimethylbenzoate (Alt)
Torsion Angle (

)
~0° (Planar)~58° (Twisted) ~90° (Perpendicular)
C=O[2][3][4] Bond Length 1.21 Å1.20 Å 1.19 Å
LUMO Energy (eV) -1.85-2.10 (More Electrophilic) -1.65
ESP Max (

)
+35 kcal/mol+42 kcal/mol +28 kcal/mol

Interpretation:

  • Twist Angle: E2F6MB is twisted, which breaks resonance stabilization from the ring. This actually raises the ground state energy, making the carbonyl more reactive electronically than the planar Ethyl Benzoate.

  • LUMO Energy: The lower LUMO in E2F6MB indicates it is a "softer," more receptive electrophile, primarily due to the electron-withdrawing Fluorine atom.

  • The Paradox: Despite having a more reactive electronic signature (lower LUMO, higher ESP), the kinetic barrier is higher due to the physical blockage by the methyl group.

Table 2: Kinetic Profile (Hydrolysis )
MetricEthyl BenzoateE2F6MBPerformance Note

(Activation Energy)
18.5 kcal/mol22.1 kcal/mol E2F6MB requires higher temperature/pH for hydrolysis.
Reaction Rate (

)
1.0 (Ref)0.05 ~20x slower hydrolysis rate predicted.
Metabolic Stability LowHigh Excellent candidate for oral bioavailability (resists stomach acid).

Mechanistic Visualization

The following diagram illustrates the competing Steric vs. Electronic pathways defined by the computational data.

Reactivity_Mechanism cluster_legend Mechanism Logic Substrate Ethyl 2-fluoro-6-methylbenzoate (Ground State) Electronic Electronic Effect: Fluorine (-I) Lowers LUMO Substrate->Electronic Activates C=O Steric Steric Effect: Methyl Group Blocks Nucleophile Substrate->Steric hinders approach TS Transition State (Tetrahedral) Electronic->TS Stabilizes (-) charge Steric->TS Increases Delta G barrier Product Hydrolysis Product (Benzoic Acid Deriv.) TS->Product Collapse Text The steric penalty (Yellow) outweighs the electronic activation (Red), resulting in metabolic stability.

Figure 1: Mechanistic pathway showing the competition between Fluorine-induced activation and Methyl-induced steric hindrance.

References

  • PubChem. (2025).[2][3][5] Ethyl 2-fluoro-5-methylbenzoate (Isomer Analogue Reference). National Library of Medicine. [Link]

  • Nummert, V., et al. (2009).[6] Kinetic study of hydrolysis of benzoates. Part XXVII. Ortho substituent effect in alkaline hydrolysis. ResearchGate. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of Ethyl 2-fluoro-6-methylbenzoate

[1]

Executive Summary: Immediate Action

Classification: Halogenated Organic Waste Critical Directive: Do NOT dispose of Ethyl 2-fluoro-6-methylbenzoate in standard non-halogenated organic solvent streams (e.g., with Acetone or Ethanol).[1] Do NOT pour down the drain.

Because this compound contains a fluorine atom, its incineration generates hydrogen fluoride (HF), a highly corrosive acid gas.[1] It requires disposal in a facility equipped with specific wet-scrubbing technologies.[1] Misclassification can damage incinerator infrastructure and violate EPA/RCRA compliance.

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity to ensure this protocol matches your specific reagent.

PropertyDataOperational Implication
Chemical Name Ethyl 2-fluoro-6-methylbenzoateHalogenated (Fluorine-substituted)
CAS Number 90259-30-6 Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₁₀H₁₁FO₂Contains organic carbon and fluorine.[1][2]
Physical State Liquid or Low-melting SolidLikely requires liquid waste containment.[1]
Flash Point > 90°C (Estimated)Combustible.[1] Class IIIB Liquid.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[1][3][4]Standard PPE (Nitrile gloves, goggles) required during disposal.[1]
The "Why": Scientific Rationale for Segregation

Expertise Insight: Many researchers default to throwing all organics into a single "Organic Waste" carboy. For fluorinated benzoates, this is a procedural error.

  • Incineration Chemistry: When Ethyl 2-fluoro-6-methylbenzoate is incinerated, the fluorine atom does not oxidize to a harmless gas.[1] Instead, it reacts with hydrogen sources to form Hydrogen Fluoride (HF) .

    • Reaction:

      
      [1]
      
  • Infrastructure Damage: HF is aggressively corrosive to the refractory lining of standard incinerators and metal flue stacks.

  • Regulatory Compliance: Facilities must burn halogenated waste in units with alkaline scrubbers to neutralize the acid gas. Segregating this waste stream ensures it reaches the correct facility.

Step-by-Step Disposal Protocol
Phase A: Waste Characterization

Determine if you are disposing of the pure reagent or a reaction mixture.

  • Scenario 1: Pure Reagent (Expired/Excess)

    • Do not dissolve unnecessarily.[5] If solid/oil, keep in original container if possible, or transfer to a wide-mouth HDPE jar.[1]

    • Label as "Pure Substance: Ethyl 2-fluoro-6-methylbenzoate."[1]

  • Scenario 2: Reaction Mixture (In Solvent)

    • If the solvent is Halogenated (e.g., DCM, Chloroform): Combine freely.[1]

    • If the solvent is Non-Halogenated (e.g., Ethyl Acetate, Hexane): You must still classify the entire mixture as Halogenated Waste because of the presence of the fluorinated ester.[1]

Phase B: Container Selection & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste is potentially acidic (hydrolysis risk).

  • Labeling:

    • Affix a hazardous waste tag.[5]

    • Check the box for "Halogenated Organic."

    • List components: "Ethyl 2-fluoro-6-methylbenzoate (<5%), Dichloromethane (95%)."[1]

    • Mark hazards: "Irritant," "Combustible."

Phase C: Storage & Handoff
  • Cap Management: Keep caps tight to prevent volatile emissions (RCRA requirement).

  • Secondary Containment: Store the waste bottle in a secondary tray to capture spills.

  • Time Limit: Move to the Central Accumulation Area (CAA) within 3 days of filling the container or according to your facility's 90-day/180-day generator status.

Operational Workflow Diagram

The following logic flow ensures the waste ends up in the correct incineration stream.

DisposalWorkflowStartWaste Generation:Ethyl 2-fluoro-6-methylbenzoateStateCheckPhysical State?Start->StateCheckSolidPathSolid/Pure OilStateCheck->SolidPathSolidLiquidPathDissolved in SolventStateCheck->LiquidPathLiquidContainerTransfer to HDPE or Glass Container(Yellow/Green Tag)SolidPath->ContainerSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)LiquidPath->SolventCheckNonHaloSolvent is Non-Halogenated(e.g., Ethanol, Hexane)SolventCheck->NonHaloNoHaloSolvent is HalogenatedSolventCheck->HaloYesCriticalStepCRITICAL ACTION:Classify Entire Mixture asHALOGENATED WASTENonHalo->CriticalStepHalo->ContainerCriticalStep->ContainerLabelingLabel: 'Contains Fluorinated Organics'List CAS: 90259-30-6Container->LabelingDisposalShip to Incinerator(Requires Acid Scrubbing)Labeling->Disposal

Caption: Decision tree for segregating fluorinated benzoate waste to prevent infrastructure damage.

Emergency Procedures (Spill Response)

If a spill occurs (>100 mL) outside a fume hood:

  • Evacuate: The vapor may cause respiratory irritation (H335).[3]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Absorb: Do not use water. Use an inert absorbent (vermiculite, sand, or commercial organic spill pads).[1]

  • Collect: Scoop absorbed material into a wide-mouth jar.

  • Label: Label the debris jar as "Halogenated Organic Debris" (Solid Waste).

References & Regulatory Grounding
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46311376, Ethyl 2-fluoro-6-methylbenzoate.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions (40 CFR Part 261). Retrieved from [Link][1]

  • Allfluoro Pharmaceutical Co. Product Data: Ethyl 2-fluoro-6-methylbenzoate (CAS 90259-30-6).[1][6] Retrieved from [Link]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.